(S)-methylmalonyl-CoA
Description
Significance as a Central Metabolic Intermediate in Anabolism
Methylmalonyl-CoA is a key metabolic intermediate primarily recognized for its role in the breakdown of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine. newenglandconsortium.orgwikipedia.orgfiveable.me The catabolism of these molecules generates propionyl-CoA, which is then carboxylated to form D-methylmalonyl-CoA. medlink.commhmedical.com This is subsequently converted to L-methylmalonyl-CoA. medlink.com However, the metabolic journey of methylmalonyl-CoA is not solely catabolic. Its ultimate conversion to succinyl-CoA by the enzyme methylmalonyl-CoA mutase represents a vital anaplerotic reaction, replenishing intermediates of the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov This function is crucial for maintaining the cycle's capacity for biosynthesis, as TCA cycle intermediates are precursors for the synthesis of glucose, heme, and other essential molecules.
In certain bacteria, the pathway is reversed, and methylmalonyl-CoA is involved in the synthesis of propionate (B1217596) from TCA cycle intermediates. ebi.ac.uk Furthermore, (2S)-methylmalonyl-CoA serves as a crucial extender unit in the biosynthesis of complex polyketides, a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic and immunosuppressive properties. acs.org The incorporation of methylmalonyl-CoA allows for the creation of branched-chain fatty acids and complex macrocyclic structures. acs.orgmdpi.com
The anabolic significance of methylmalonyl-CoA is underscored by the severe metabolic consequences of defects in its metabolism. The genetic disorder methylmalonic acidemia, caused by a deficiency in methylmalonyl-CoA mutase or its cofactor, vitamin B12, leads to a buildup of methylmalonic acid and other toxic metabolites, highlighting the indispensable role of this pathway in maintaining metabolic homeostasis. wikipedia.orgnih.gov
Historical Context of Malonyl-CoA Discovery and Functional Elucidation
The understanding of methylmalonyl-CoA's function is intrinsically linked to the study of vitamin B12 and the inborn error of metabolism known as methylmalonic acidemia. While the broader concept of fatty acid metabolism was being unraveled in the mid-20th century, the specific role of methylmalonyl-CoA came into focus later.
A pivotal moment in the elucidation of its function was the first description of the hereditary disease methylmalonic acidemia in 1967 by Oberholzer and colleagues, and independently by Stokke and colleagues. medlink.comnih.gov These discoveries provided the first clear evidence of the in vivo importance of the metabolic pathway involving methylmalonyl-CoA in humans. nih.gov Shortly thereafter, a form of the disorder that responded to vitamin B12 was identified, firmly establishing the vitamin's role as a necessary cofactor for the enzyme methylmalonyl-CoA mutase. nih.gov
Earlier studies in the 1960s had demonstrated that methylmalonyl-CoA could act as an inhibitor of pyruvate (B1213749) carboxylase, an enzyme involved in gluconeogenesis, providing an early clue to its regulatory potential. nih.gov The deficiency of L-methylmalonyl-CoA mutase as a cause of methylmalonic acidemia was first reported by Morrow and Barness. medlink.com The human gene for methylmalonyl-CoA mutase (MUT) was later cloned by Ledley and colleagues, which opened the door to detailed molecular studies of the enzyme and the genetic basis of the disease. nih.gov
The characterization of the enzymes in the pathway, including propionyl-CoA carboxylase and methylmalonyl-CoA epimerase, further clarified the metabolic route from various precursors to succinyl-CoA. mhmedical.commdpi.com The crystal structure of methylmalonyl-CoA mutase from Propionibacterium shermanii provided significant insights into the enzyme's mechanism and its interaction with the vitamin B12 cofactor. researchgate.netexlibrisgroup.com.cn These cumulative research efforts have solidified our understanding of methylmalonyl-CoA as a central player in intermediary metabolism.
Detailed Research Findings
Table 1: Key Enzymes in Methylmalonyl-CoA Metabolism
| Enzyme | Precursor(s) | Product | Cofactor(s) | Cellular Location |
|---|---|---|---|---|
| Propionyl-CoA Carboxylase | Propionyl-CoA, Bicarbonate, ATP | D-Methylmalonyl-CoA | Biotin (B1667282) | Mitochondria |
| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | - | Mitochondria |
| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Adenosylcobalamin (Vitamin B12) | Mitochondria |
Table 2: Metabolic Pathways Involving Methylmalonyl-CoA
| Pathway | Role of Methylmalonyl-CoA | Organism(s) |
|---|---|---|
| Catabolism of odd-chain fatty acids, specific amino acids (Val, Ile, Met, Thr), and cholesterol | Intermediate | Humans and other mammals |
| Anaplerosis of the Tricarboxylic Acid (TCA) Cycle | Precursor to Succinyl-CoA | Humans and other mammals |
| Polyketide Biosynthesis | Extender unit for chain elongation | Bacteria (e.g., Streptomyces) |
| Propionate Synthesis | Intermediate in the reverse pathway from Succinyl-CoA | Some bacteria |
Table 3: Precursors and Products of Methylmalonyl-CoA Metabolism
| Molecule Type | Name | Role |
|---|---|---|
| Precursor | Propionyl-CoA | Formed from the breakdown of odd-chain fatty acids, cholesterol, and certain amino acids. newenglandconsortium.org |
| Precursor | Isoleucine | Amino acid precursor. newenglandconsortium.orgtaylorandfrancis.com |
| Precursor | Valine | Amino acid precursor. newenglandconsortium.orgtaylorandfrancis.com |
| Precursor | Methionine | Amino acid precursor. newenglandconsortium.orgtaylorandfrancis.com |
| Precursor | Threonine | Amino acid precursor. newenglandconsortium.orgtaylorandfrancis.com |
| Product | Succinyl-CoA | Enters the Tricarboxylic Acid (TCA) cycle for energy production or biosynthesis. wikipedia.org |
| Product | Branched-chain fatty acids | Formed when methylmalonyl-CoA is used as an extender unit in fatty acid synthesis. portlandpress.com |
| Product | Polyketides | A diverse class of natural products synthesized using methylmalonyl-CoA as a building block. acs.org |
Structure
2D Structure
Properties
CAS No. |
73173-91-8 |
|---|---|
Molecular Formula |
C25H40N7O19P3S |
Molecular Weight |
867.6 g/mol |
IUPAC Name |
(2S)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18-,22+/m0/s1 |
InChI Key |
MZFOKIKEPGUZEN-IBNUZSNCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis of Malonyl Coa
Acetyl-CoA Carboxylation: The Primary Anabolic Route
The irreversible carboxylation of Acetyl-CoA to form Malonyl-CoA is the first committed step in the biosynthesis of fatty acids. columbia.edunih.govcolumbia.edu This reaction is catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC) and is a critical regulatory point, integrating the cell's energy status with the need for fatty acid synthesis. wikipedia.orgwikipedia.org
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the addition of a carboxyl group to Acetyl-CoA. wikipedia.orgnih.gov This reaction is fundamental as it provides the Malonyl-CoA substrate required for the elongation of fatty acid chains. wikipedia.org The activity of ACC is tightly controlled through various mechanisms, including allosteric regulation and covalent modification, ensuring that fatty acid synthesis occurs only when cellular energy levels are high. nih.gov
In mammals, there are two primary isoforms of ACC, namely ACC1 and ACC2, which are encoded by separate genes. wikipedia.orgnih.gov These isoforms share a high degree of sequence homology but differ in their tissue distribution and subcellular localization, reflecting their distinct physiological roles. wikipedia.orgnih.gov
ACC1 is predominantly found in the cytosol of lipogenic tissues such as the liver and adipose tissue. nih.govwikipedia.orgnih.gov The Malonyl-CoA produced by ACC1 in the cytoplasm serves as the primary building block for de novo fatty acid synthesis. nih.govmdpi.com
ACC2 is primarily associated with the outer mitochondrial membrane, particularly in oxidative tissues like the heart and skeletal muscle. nih.govwikipedia.orgnih.govresearchgate.net The Malonyl-CoA generated by ACC2 is thought to play a regulatory role, inhibiting the carnitine palmitoyltransferase 1 (CPT1) enzyme, which is essential for the transport of fatty acids into the mitochondria for beta-oxidation. columbia.edumdpi.comnih.gov
This compartmentalization allows for the differential regulation of fatty acid synthesis and degradation. pnas.org
| Isoform | Primary Location | Primary Function | Predominant Tissues |
| ACC1 | Cytosol | Provides Malonyl-CoA for fatty acid biosynthesis. nih.govnih.gov | Liver, Adipose Tissue nih.govnih.gov |
| ACC2 | Outer Mitochondrial Membrane | Regulates fatty acid oxidation by inhibiting CPT1. mdpi.comnih.gov | Heart, Skeletal Muscle nih.govnih.gov |
The carboxylation of Acetyl-CoA by ACC is a two-step process that relies on the vitamin biotin (B1667282) as a covalently bound prosthetic group. columbia.eduwikipedia.orgmdpi.com Biotin is attached to a lysine (B10760008) residue of the biotin carboxyl carrier protein (BCCP) domain of ACC. nih.govwikipedia.org
The reaction mechanism proceeds as follows:
Carboxylation of Biotin: The biotin carboxylase (BC) domain of the enzyme catalyzes the ATP-dependent carboxylation of the biotin cofactor. columbia.edufrontiersin.org Bicarbonate (HCO3-) is the source of the carboxyl group. wikipedia.org This first step forms carboxybiotin. imperial.ac.uk
Transfer of the Carboxyl Group: The flexible BCCP domain, often described as a "swinging arm," moves the activated carboxyl group from the BC active site to the carboxyltransferase (CT) active site. frontiersin.orgnih.gov In the CT active site, the carboxyl group is transferred from carboxybiotin to Acetyl-CoA, yielding Malonyl-CoA and regenerating the biotin cofactor. columbia.eduwikipedia.org
Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi libretexts.orgaocs.org
This ATP dependence ensures that the synthesis of fatty acids, an energy-storage pathway, proceeds only when the cell has a sufficient energy supply, as indicated by high ATP levels. youtube.com Two Mg²⁺ ions are typically required to coordinate the phosphate (B84403) groups on ATP, facilitating its binding to the enzyme. wikipedia.org
The Acetyl-CoA used for fatty acid synthesis in the cytosol originates primarily from the mitochondrial matrix. Most of the Acetyl-CoA is generated within the mitochondria from the breakdown of carbohydrates (via glycolysis and the pyruvate (B1213749) dehydrogenase complex) and fatty acids (via beta-oxidation). wikipedia.orgwikipedia.org
However, the inner mitochondrial membrane is impermeable to Acetyl-CoA. libretexts.orgwikipedia.org To transport it to the cytosol, cells utilize the citrate-malate shuttle . wikipedia.orgwikipedia.org
Inside the mitochondria, Acetyl-CoA condenses with oxaloacetate to form citrate (B86180), the first step of the citric acid cycle. wikipedia.orgwikipedia.org
When cellular energy levels are high, citrate accumulates and is transported out of the mitochondria into the cytosol. wikipedia.orgnih.gov
In the cytosol, the enzyme ATP-citrate lyase cleaves citrate back into Acetyl-CoA and oxaloacetate, at the expense of one ATP molecule. wikipedia.orgwikipedia.orgnih.gov
This shuttle effectively moves two-carbon acetyl units from the mitochondria to the cytosol, where they can be used for the synthesis of Malonyl-CoA and subsequent fatty acid production. nih.govfiveable.mekhanacademy.org
The carboxyl group that is added to Acetyl-CoA to form Malonyl-CoA is derived from bicarbonate (HCO₃⁻). wikipedia.orglibretexts.orglsu.edu Although carbon dioxide (CO₂) is often depicted in simplified diagrams, bicarbonate is the actual substrate for the biotin carboxylase domain of ACC under physiological conditions. wikipedia.orgaocs.org The enzyme catalyzes the activation of bicarbonate by ATP before transferring the carboxyl group to biotin. frontiersin.orgimperial.ac.uk This step is crucial as it provides the third carbon atom of the Malonyl-CoA molecule. lsu.edu
Role of Acetyl-CoA Carboxylase (ACC) in Malonyl-CoA Production
Alternative Pathways for Malonyl-CoA Generation
Beyond the primary route of acetyl-CoA carboxylation, cells have evolved distinct mechanisms to produce malonyl-CoA. These pathways are significant for maintaining metabolic homeostasis and supporting anabolic processes under various physiological conditions.
Malonyl-CoA Synthetase Activity (e.g., ACSF3/AAE13)
A key alternative pathway involves the direct ligation of malonate to Coenzyme A, a reaction catalyzed by malonyl-CoA synthetase. johnshopkins.edu This enzymatic activity is crucial in both mammalian and plant systems for metabolizing malonate, a potentially toxic inhibitor of mitochondrial respiration. nih.govnih.gov
In humans, the mitochondrial enzyme Acyl-CoA Synthetase Family Member 3 (ACSF3) functions as a malonyl-CoA synthetase. medlineplus.govgenecards.org It efficiently converts malonate to malonyl-CoA within the mitochondrial matrix. johnshopkins.edunih.gov This function is vital for detoxifying endogenous malonate, which can otherwise inhibit succinate (B1194679) dehydrogenase, a key enzyme in the citric acid cycle. nih.govwikipedia.org The malonyl-CoA produced by ACSF3 can then be decarboxylated to acetyl-CoA by malonyl-CoA decarboxylase, allowing it to be integrated into mainstream metabolism. johnshopkins.edunih.gov Furthermore, ACSF3-derived malonyl-CoA serves as a substrate for the malonylation of mitochondrial proteins, a post-translational modification that may regulate metabolic processes. nih.govwikipedia.org Mutations in the ACSF3 gene can lead to a metabolic disorder known as combined malonic and methylmalonic aciduria (CMAMMA), characterized by the accumulation of both malonic and methylmalonic acids. medlineplus.gov
In the plant kingdom, particularly in Arabidopsis thaliana, the enzyme ACYL ACTIVATING ENZYME13 (AAE13) performs a similar function. nih.govoup.com AAE13 is a malonyl-CoA synthetase that is essential for the healthy growth and development of the plant. nih.gov Its primary role appears to be the detoxification of malonate, as mutants lacking AAE13 accumulate toxic levels of malonate and succinate, leading to poor growth. nih.gov The AAE13 enzyme is localized in both the cytosol and mitochondria, with the mitochondrial form being essential for plant viability, particularly for mitochondrial fatty acid synthesis required for processes like photorespiration. nih.gov
| Enzyme | Organism/Family | Cellular Location | Primary Function | Kinetic Parameter (for Malonate) |
|---|---|---|---|---|
| ACSF3 | Human | Mitochondria | Malonate detoxification, mitochondrial protein malonylation | Km = 36.8 ± 0.7 µM |
| AAE13 | Arabidopsis thaliana | Cytosol & Mitochondria | Malonate detoxification, mitochondrial fatty acid biosynthesis | Km = 529.4 ± 98.5 µM |
Conversion from Malonic Acid
The direct conversion of malonic acid to malonyl-CoA is the cornerstone of the alternative pathway mediated by malonyl-CoA synthetases like ACSF3 and AAE13. nih.govresearchgate.net This reaction is an ATP-dependent process where malonate is activated and ligated to Coenzyme A, forming malonyl-CoA. nih.gov
The physiological importance of this conversion is primarily linked to the management of malonic acid levels. nih.gov Malonic acid is a known competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain, and its accumulation can impair mitochondrial respiration and cellular energy production. nih.govwikipedia.org By converting toxic malonate into the metabolically useful malonyl-CoA, the cell not only mitigates this inhibition but also salvages the carbon backbone for other pathways. nih.govnih.gov In mammals, the resulting malonyl-CoA can be funneled into acetyl-CoA, while in plants, it is crucial for processes like mitochondrial fatty acid synthesis. nih.govnih.gov The presence of free malonate has been detected in various rat tissues, including the brain, liver, and kidney, suggesting that its conversion to malonyl-CoA is a necessary metabolic process. nih.gov
| Compound Name |
|---|
| Acetyl-CoA |
| Malonyl-CoA |
| Malonic acid |
| Coenzyme A |
| Succinate |
| Methylmalonic acid |
Metabolic Roles of Malonyl Coa
Central Role in Fatty Acid Biosynthesis
The synthesis of fatty acids, a fundamental process for building cellular membranes and storing energy, is critically dependent on malonyl-CoA. libretexts.org It functions as the donor of two-carbon units for the elongation of the fatty acid chain. fiveable.me
Malonyl-CoA as the Two-Carbon Extender Unit in Chain Elongation
Fatty acid synthesis is an iterative process of extending a growing acyl chain. oup.com Malonyl-CoA provides the two-carbon units necessary for this elongation. fiveable.me The process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. fiveable.meoup.com This initial step is a committed and irreversible reaction in fatty acid biosynthesis. fiveable.mecsun.edu Although three carbons are present in malonyl-CoA, only two are incorporated into the fatty acid chain; the third is released as carbon dioxide during the condensation reaction. portlandpress.com This decarboxylation makes the condensation reaction energetically favorable and essentially irreversible. uzh.ch
Transfer of Malonyl Moiety to Acyl Carrier Protein (ACP)
Before its two-carbon unit can be incorporated into a growing fatty acid, the malonyl group of malonyl-CoA must be transferred to an acyl carrier protein (ACP). wikipedia.orgontosight.ai This reaction is catalyzed by malonyl-CoA:ACP transacylase (MAT), also known as FabD in bacteria. portlandpress.comwikipedia.org The MAT enzyme facilitates the transfer of the malonyl group from its thioester linkage with coenzyme A to a thioester bond with the phosphopantetheine prosthetic group of ACP, forming malonyl-ACP. wikipedia.orgnih.gov This transfer activates the malonyl group, preparing it for the subsequent condensation reaction. wikipedia.org The mechanism often follows a ping-pong kinetic model, where the malonyl group is first transferred to a serine residue in the active site of the MAT enzyme before being transferred to ACP. wikipedia.orgnih.gov
Decarboxylative Condensation Reactions Catalyzed by Fatty Acid Synthase (FAS)
The core chain-elongation reaction in fatty acid biosynthesis is a decarboxylative Claisen condensation catalyzed by the β-ketoacyl-ACP synthase (KS) domain of the fatty acid synthase (FAS) complex. wikipedia.orgbiorxiv.orgresearchgate.net In this step, the malonyl-ACP acts as the nucleophile. The reaction begins with the decarboxylation of malonyl-ACP, which generates a reactive enolate intermediate. libretexts.orgnih.gov This enolate then attacks the carbonyl carbon of an acyl group (initially an acetyl group from acetyl-CoA, and subsequently the growing fatty acyl chain) that is covalently attached to a cysteine residue in the active site of the KS domain. portlandpress.comlibretexts.org This condensation results in the formation of a β-ketoacyl-ACP, which is two carbons longer than the initial acyl group, and the release of carbon dioxide. libretexts.orgportlandpress.com This cycle of condensation, followed by reduction, dehydration, and another reduction, is repeated until a fatty acid of the desired length, typically palmitic acid (16 carbons), is synthesized. wikipedia.orgbiorxiv.org
Involvement in Polyketide Biosynthesis
Malonyl-CoA is also a fundamental building block for the biosynthesis of polyketides, a large and structurally diverse class of natural products with a wide range of biological activities, including many clinically important antibiotics and anticancer agents. nih.govpnas.org
Malonyl-CoA as a Building Block for Polyketide Synthases (PKS)
Similar to fatty acid synthesis, polyketide biosynthesis involves the iterative condensation of small carboxylic acid units. nih.gov Malonyl-CoA serves as the primary extender unit, providing two-carbon building blocks for the growing polyketide chain. nih.govresearchgate.net Polyketide synthases (PKSs) are large, multi-domain enzymes or enzyme complexes that catalyze these condensation reactions. nih.gov The general mechanism involves the decarboxylative condensation of a malonyl-CoA-derived unit with a starter unit (often acetyl-CoA or another acyl-CoA) and subsequent elongation units. uzh.chnih.gov The diversity of polyketide structures arises from the use of different starter units, the varying number of condensation steps, and the differential processing of the β-keto groups formed after each condensation. pnas.org
Mechanisms of Malonyl-CoA Utilization in Different PKS Types (e.g., Type III PKS)
PKSs are broadly classified into three types. While all utilize malonyl-CoA, the specifics of its incorporation can vary.
Type III PKSs , also known as chalcone (B49325) synthase-like PKSs, are homodimeric enzymes that catalyze iterative decarboxylative condensations of malonyl-CoA with a starter acyl-CoA molecule. nih.govebi.ac.uk A key feature of many Type III PKSs is their ability to catalyze multiple condensation reactions within a single active site. ebi.ac.uk For instance, chalcone synthase, a well-studied plant Type III PKS, uses a starter molecule like p-coumaroyl-CoA and catalyzes three sequential condensations with malonyl-CoA to form a tetraketide intermediate. pnas.org This intermediate then undergoes cyclization to produce the characteristic chalcone scaffold. pnas.org Some bacterial Type III PKSs can even use malonyl-CoA as both the starter and extender unit, initiating synthesis through the decarboxylation of one malonyl-CoA to form an acetyl-CoA starter unit. plos.orgmdpi.com These enzymes exhibit remarkable catalytic plasticity, capable of producing a variety of aromatic polyketides. mdpi.comuniprot.org
| Enzyme/System | Role of Malonyl-CoA | Key Process |
| Fatty Acid Synthase (FAS) | Primary two-carbon extender unit. fiveable.me | Decarboxylative condensation to elongate the fatty acyl chain. wikipedia.org |
| Polyketide Synthase (PKS) | Primary building block for the polyketide backbone. nih.gov | Iterative decarboxylative condensations to form a polyketide chain. uzh.ch |
| Type III PKS | Extender unit and sometimes the precursor to the starter unit. pnas.orgplos.org | Sequential condensations within a single active site to create diverse polyketide scaffolds. ebi.ac.uk |
Metabolic Interplay and Competition for Malonyl-CoA with Fatty Acid Synthesis
Beyond simple inhibition, fatty acid synthases can also utilize methylmalonyl-CoA as a substrate, leading to the production of unusual, methyl-branched fatty acids instead of straight-chain fatty acids. capes.gov.brnih.gov While this incorporation is generally less efficient than with malonyl-CoA, it is a significant pathway in certain specialized tissues and pathological states. For instance, the uropygial gland of geese specifically synthesizes multimethyl-branched fatty acids using methylmalonyl-CoA, a process enabled by a tissue-specific decarboxylase that makes methylmalonyl-CoA more available than malonyl-CoA. capes.gov.brebm-journal.org In mammals, the accumulation of methylmalonyl-CoA can lead to the generation of abnormal branched-chain fatty acids. capes.gov.br
Table 1: Research Findings on Methylmalonyl-CoA's Interaction with Fatty Acid Synthase
| Organism/Tissue | Enzyme System | Observed Effect of Methylmalonyl-CoA | Outcome | Reference(s) |
|---|---|---|---|---|
| Rat Liver | Fatty Acid Synthetase | Competitive inhibitor of malonyl-CoA | Inhibition of straight-chain fatty acid synthesis | researchgate.netoup.com |
| Human Liver | Fatty Acid Synthetase | Competitive inhibitor of malonyl-CoA | Inhibition of straight-chain fatty acid synthesis | researchgate.netebm-journal.org |
| Goose Uropygial Gland | Fatty Acid Synthetase | Utilized as a primary substrate over malonyl-CoA | Synthesis of multimethyl-branched fatty acids | capes.gov.brebm-journal.org |
| Rat Mammary Gland & Liver | Fatty Acid Synthetase | Incorporated as a substrate | Formation of methyl-branched fatty acids | capes.gov.br |
| In vitro (purified rat FASN) | Fatty Acid Synthetase | Incorporated as a substrate | Production of various methyl-branched fatty acids | nih.govumn.edu |
Contribution to Other Specialized Metabolite Pathways
Methylmalonyl-CoA serves as a critical building block and modulator in a variety of biosynthetic pathways beyond primary fatty acid metabolism.
Synthesis of Flavonoids and Anthocyanins
The biosynthesis of flavonoids and anthocyanins predominantly utilizes malonyl-CoA as the extender unit for chain elongation, starting from a 4-coumaroyl-CoA molecule. mdpi.com However, some evidence suggests a minor role for other acyl-CoAs. Acyltransferases (AATs), enzymes that modify anthocyanins by adding acyl groups, can exhibit relaxed substrate specificity. While they primarily use aromatic acyl-CoAs, some have been noted to use aliphatic donors such as acetyl-CoA, succinyl-CoA, and methylmalonyl-CoA as weak acyl donors for the modification of the glycosidic parts of anthocyanins. researchgate.net This suggests that under specific cellular conditions, methylmalonyl-CoA could contribute to the structural diversity of these plant pigments.
Elongation of Very Long-Chain Fatty Acids (VLCFA)
The typical elongation of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum also relies on malonyl-CoA as the two-carbon donor. researchgate.net However, a notable exception exists in certain bacteria. In Mycobacterium tuberculosis, a specialized enzyme called mycocerosic acid synthase is responsible for synthesizing multimethyl-branched VLCFAs. nih.gov This synthase specifically and exclusively uses methylmalonyl-CoA, not malonyl-CoA, to elongate long-chain fatty acyl-CoA primers (ranging from C6 to C20), resulting in the formation of complex lipids like 2,4,6,8-tetramethyloctacosanoic acid. nih.gov This highlights a specialized pathway where methylmalonyl-CoA is the obligate precursor for a specific class of VLCFAs.
Malonylation of Various Metabolites and Macromolecules
Protein acylation is a post-translational modification where an acyl group from a donor molecule like an acyl-CoA is transferred to an amino acid residue, typically lysine (B10760008). cellsignal.combiorxiv.org Lysine malonylation, the addition of a malonyl group from malonyl-CoA, is a recently identified modification that can alter a protein's charge and function. cellsignal.comd-nb.info This process is particularly prevalent on mitochondrial metabolic enzymes and can be influenced by the concentration of malonyl-CoA. cellsignal.combiorxiv.orgresearchgate.net
While "methylmalonylation" is not as extensively documented as a distinct signaling modification, the underlying chemical principles suggest it can occur. Non-enzymatic acylation is driven by the concentration of the respective acyl-CoA. biorxiv.org Therefore, in metabolic states where methylmalonyl-CoA accumulates to high levels, such as in methylmalonic acidemia, it is plausible that it could act as a substrate for the non-enzymatic methylmalonylation of lysine residues on proteins, potentially altering their function.
Precursor for Specific Natural Products
Methylmalonyl-CoA is a fundamental building block in the biosynthesis of a large and medicinally significant class of natural products known as polyketides. nih.gov Many complex polyketides produced by bacteria, particularly Streptomyces species, are assembled by polyketide synthases (PKSs) that use methylmalonyl-CoA as an extender unit in addition to malonyl-CoA. sci-hub.box The incorporation of methylmalonyl-CoA introduces methyl branches into the polyketide backbone, which is crucial for the structure and biological activity of these compounds. Metabolic engineering efforts often focus on increasing the intracellular supply of methylmalonyl-CoA to enhance the production of these valuable molecules. nih.govresearchgate.net
Table 2: Examples of Natural Products Requiring Methylmalonyl-CoA
| Natural Product Class | Example(s) | Producing Organism (Example) | Role of Methylmalonyl-CoA | Reference(s) |
|---|---|---|---|---|
| Macrolide Antibiotics | Erythromycin, Pikromycin, Oleandomycin | Saccharopolyspora erythraea | Primary extender unit for chain elongation | researchgate.netgenome.jpgenome.jp |
| Antiparasitic Agents | Avermectins | Streptomyces avermitilis | Extender unit for polyketide chain | genome.jpgenome.jpbiorxiv.org |
| Antitumor Agents | Mithramycin | Streptomyces argillaceus | Extender unit for polyketide chain | researchgate.net |
Enzymology and Reaction Mechanisms Involving Malonyl Coa
Acetyl-CoA Carboxylase (ACC) Enzymatic Properties
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.org This reaction is the first committed and rate-limiting step in the biosynthesis of fatty acids. columbia.edu
ACC exists in different forms across various organisms. In most prokaryotes and the chloroplasts of most plants and algae, ACC is a multi-subunit enzyme. wikipedia.org In contrast, in the cytoplasm of most eukaryotes, it is a large, multi-domain enzyme. wikipedia.org
Mammals express two main isoforms of ACC: ACC1 and ACC2. nih.govpnas.org Human ACC1 (265 kDa) and ACC2 (280 kDa) share approximately 75% amino acid sequence identity and have similar domain structures. nih.gov The key difference lies in the extended N-terminus of ACC2, which contains a mitochondrial targeting sequence, leading to its association with the outer mitochondrial membrane. pnas.orgbiorxiv.org ACC1, on the other hand, is a cytosolic protein. pnas.org
The structure of eukaryotic ACC is organized into three major functional domains:
Biotin (B1667282) Carboxylase (BC) Domain: This domain catalyzes the ATP-dependent carboxylation of a biotin prosthetic group. nih.gov
Biotin Carboxyl Carrier Protein (BCCP) Domain: This domain covalently binds the biotin cofactor and shuttles it between the BC and CT active sites. nih.gov
Carboxyltransferase (CT) Domain: This domain transfers the carboxyl group from carboxybiotin to acetyl-CoA, forming malonyl-CoA. nih.gov
In eukaryotes, these domains are part of a single large polypeptide chain. wikipedia.org The BC and CT domains are spatially separated, and the BCCP domain acts as a swinging arm to connect the two catalytic reactions. nih.gov ACC enzymes form homodimers, which is essential for their catalytic activity, as the functional domains of one monomer interact with those of the other. nih.gov
| Domain | Function | Location in Eukaryotic ACC |
| Biotin Carboxylase (BC) | Catalyzes the ATP-dependent carboxylation of biotin. | Part of the single polypeptide chain. |
| Biotin Carboxyl Carrier Protein (BCCP) | Covalently binds and transfers the biotin cofactor. | Links the BC and CT domains. |
| Carboxyltransferase (CT) | Transfers the carboxyl group from carboxybiotin to acetyl-CoA. | Part of the single polypeptide chain. |
This table summarizes the key domains of eukaryotic Acetyl-CoA Carboxylase and their functions.
The carboxylation of acetyl-CoA by ACC occurs in a two-step reaction mechanism: wikipedia.orgcolumbia.edu
Step 1: Carboxylation of the Biotin Prosthetic Group This reaction takes place in the BC domain. Bicarbonate is first activated by ATP to form a carboxyphosphate (B1215591) intermediate, which then quickly decomposes into CO2 and inorganic phosphate (B84403). wikipedia.org The phosphate deprotonates the biotin ring, creating a biotin enolate that attacks the CO2 to form carboxybiotin. wikipedia.org This process is ATP-dependent and involves the coordination of two magnesium ions with the phosphate groups of ATP. wikipedia.org
Step 2: Transfer of the Carboxyl Group to Acetyl-CoA The carboxybiotin, attached to the BCCP domain, translocates to the CT active site. wikipedia.org Here, the carboxyl group is transferred from carboxybiotin to acetyl-CoA to generate malonyl-CoA. wikipedia.org The proposed mechanism involves the release of CO2 from biotin, which then abstracts a proton from the methyl group of acetyl-CoA to form an enolate. This enolate then attacks CO2 to produce malonyl-CoA. wikipedia.org
ACC exhibits specificity for its substrates. While acetyl-CoA is the primary substrate for the formation of malonyl-CoA in fatty acid synthesis, some bacterial ACCs can also carboxylate other short-chain acyl-CoAs, such as propionyl-CoA and butyryl-CoA. nih.govresearchgate.net For instance, the ACC from Streptomyces coelicolor can carboxylate acetyl-, propionyl-, and butyryl-CoA with similar efficiency. nih.gov In contrast, the propionyl-CoA carboxylase (PCC) from the same organism cannot use acetyl-CoA as a substrate. researchgate.net
The kinetic parameters of ACC can vary depending on the organism and the specific isoform. For example, mutations in the β subunit of S. coelicolor ACC have been shown to alter substrate specificity. nih.gov The Michaelis constant (Km) for malonyl-CoA in human mitochondrial MCAT has been reported to be 3.1 µM. uniprot.org The catalytic efficiency (kcat/Km) of ACC is a key indicator of its substrate preference. For example, in a mutant Thermobifida fusca Acyl-CoA Carboxylase, the specificity constant for the acetyl-CoA carboxylation reaction was increased by 150%, while it was decreased for propionyl-CoA and butyryl-CoA. nih.gov
| Enzyme Source | Substrate(s) | Key Kinetic Findings |
| Thermobifida fusca Acyl-CoA Carboxylase (mutant) | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA | Specificity constant (Vmax/Km) for acetyl-CoA carboxylation increased by 150%. nih.gov |
| Streptomyces coelicolor Acetyl-CoA Carboxylase | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA | Carboxylates all three substrates with similar specificity. nih.gov |
| Streptomyces coelicolor Propionyl-CoA Carboxylase | Propionyl-CoA, Butyryl-CoA | Cannot recognize acetyl-CoA as a substrate. researchgate.net |
| Human Mitochondrial MCAT | Malonyl-CoA | Km for malonyl-CoA is 3.1 µM. uniprot.org |
This table presents a summary of the substrate specificity and kinetic parameters of Acetyl-CoA Carboxylase from different sources.
Malonyl-CoA:Acyl Carrier Protein Transacylase (MCAT/MAT)
Malonyl-CoA:Acyl Carrier Protein Transacylase (MCAT), also known as malonyltransferase (MAT) or FabD, is a crucial enzyme that transfers the malonyl group from malonyl-CoA to the acyl carrier protein (ACP). nih.govwikipedia.org This reaction forms malonyl-ACP, the direct donor of two-carbon units for fatty acid and polyketide biosynthesis. ebi.ac.ukwikipedia.org
MCAT catalyzes the following reversible reaction: Malonyl-CoA + ACP ⇌ Malonyl-ACP + CoA wikipedia.org
The transfer of the malonyl group from malonyl-CoA to ACP is a critical step that primes the biosynthetic machinery. wikipedia.org The reaction is believed to follow a ping-pong kinetic mechanism. nih.gov The catalytic mechanism involves a conserved Ser-His dyad within the active site. ebi.ac.uk
The proposed steps are as follows:
Acylation: The catalytic serine residue (e.g., Ser92 in Helicobacter pylori MCAT), activated by a nearby histidine residue (e.g., His201), performs a nucleophilic attack on the thioester carbonyl of malonyl-CoA. nih.govebi.ac.uk This forms a tetrahedral intermediate.
CoA Release: The tetrahedral intermediate collapses, leading to the formation of a malonyl-enzyme covalent intermediate and the release of Coenzyme A. ebi.ac.uk
ACP Binding and Malonyl Transfer: The ACP then binds to the enzyme. The phosphopantetheine thiol group of ACP attacks the ester carbonyl of the malonyl-enzyme intermediate. nih.gov
Malonyl-ACP Release: This results in the transfer of the malonyl group to ACP, forming malonyl-ACP, which is then released from the enzyme. nih.gov
An "oxyanion hole" in the active site, formed by specific amino acid residues, stabilizes the tetrahedral intermediates formed during the reaction. nih.govrcsb.org
MCAT plays a fundamental role in initiating both fatty acid and polyketide biosynthesis by providing the essential malonyl-ACP extender units. nih.govebi.ac.uk
Fatty Acid Synthesis: In type II fatty acid synthesis (FAS II) systems, found in bacteria and plants, MCAT is responsible for loading ACP with malonyl groups. nih.gov Malonyl-ACP then serves as the donor for the elongation of the growing fatty acyl chain, a process catalyzed by β-ketoacyl-ACP synthases. wikipedia.org This cycle of elongation continues until a fatty acid of the desired length is synthesized. libretexts.org
Polyketide Synthesis: Polyketides are a large and diverse class of natural products with a wide range of biological activities, including antibiotic and anticancer properties. nih.govebi.ac.uk Their biosynthesis is carried out by large multifunctional enzymes called polyketide synthases (PKSs). Similar to fatty acid synthesis, type II PKSs utilize MCAT to transfer malonyl groups from malonyl-CoA to an ACP. rcsb.orgacs.org This malonyl-ACP then serves as the extender unit for the iterative condensation reactions that build the polyketide backbone. Therefore, MCAT is considered a key gatekeeper for providing the building blocks for polyketide biosynthesis. acs.org
Active Site Residues and Catalytic Dyads
The enzymatic utilization of malonyl-CoA is critically dependent on the precise architecture of active sites, which feature specific amino acid residues that bind the substrate and catalyze its transformation. In multifunctional enzymes like fatty acid synthases (FAS) and polyketide synthases (PKS), the transfer and decarboxylation of the malonyl group are orchestrated by key catalytic residues.
In the acyltransferase (AT) domains of these enzymes, a conserved catalytic dyad is essential for the initial step of transferring the malonyl group from CoA to the acyl carrier protein (ACP). For instance, in the malonyl-CoA-ACP transacylase (MAT) domain of human fatty acid synthase, a Ser-His catalytic dyad has been identified. researchgate.net Mutagenesis experiments have confirmed that Ser581 acts as the crucial nucleophile, attacking the malonyl-CoA substrate. researchgate.net Its replacement with alanine (B10760859) completely inactivates the enzyme's ability to process both acetyl-CoA and malonyl-CoA. researchgate.net The active site also contains a conserved arginine residue (Arg117 in E. coli FabD) that forms a bidentate interaction with the terminal carboxylate of the malonyl substrate, anchoring it in the correct orientation for catalysis. pnas.org
In other enzymes, such as malonyl-CoA reductase from Chloroflexus aurantiacus, conserved arginine residues (Arg734 and Arg773) play key roles in the catalytic mechanism, including proton donation and binding the substrate to facilitate its reduction by NADPH. biorxiv.org These examples highlight how specific residues are positioned to interact with the distinct chemical features of malonyl-CoA.
| Enzyme/Domain | Key Active Site Residues | Function in Malonyl-CoA Processing |
| Fatty Acid Synthase (MAT Domain) | Serine, Histidine | Forms a catalytic dyad for the nucleophilic transfer of the malonyl group. researchgate.net |
| Fatty Acid Synthase (MAT Domain) | Arginine | Binds the terminal carboxylate of the malonyl group, ensuring proper substrate orientation. pnas.org |
| Malonyl-CoA Reductase | Arginine, Serine, Tyrosine | Binds substrate, acts as a proton donor, and forms an oxyanion hole for intermediates. biorxiv.org |
Malonyl-CoA Decarboxylase (MCD) Activity
Malonyl-CoA decarboxylase (MCD) is a key enzyme that regulates intracellular levels of malonyl-CoA, thereby influencing major metabolic pathways. wikipedia.org
The primary function of MCD is to catalyze the irreversible decarboxylation of malonyl-CoA, yielding acetyl-CoA and carbon dioxide (CO₂). wikipedia.orguniprot.org This reaction is central to lipid metabolism, as malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid oxidation. annualreviews.org By converting malonyl-CoA to the less inhibitory acetyl-CoA, MCD effectively removes this brake on fatty acid breakdown, promoting fat utilization for energy. uniprot.orgacs.org This role is particularly critical in tissues with high oxidative demands, such as the heart and skeletal muscle. annualreviews.org The catalytic activity of MCD does not require cofactors or divalent metal ions. uniprot.org
In humans and other mammals, MCD is encoded by a single gene (MLYCD) located on chromosome 16q23.3. wikipedia.org Despite originating from one gene, the enzyme exists in multiple locations within the cell, including the mitochondria, cytoplasm, and peroxisomes. wikipedia.orguniprot.orguniprot.org This distribution is achieved through the production of different isoforms. Two main isoforms are generated via alternative translation initiation from the same mRNA transcript: a longer ~54 kDa isoform and a shorter ~49 kDa isoform. wikipedia.orgnih.gov
The longer isoform contains a mitochondrial targeting sequence and is transported to the mitochondrial matrix. uniprot.orgnih.gov The shorter isoform is distributed between the cytoplasm and peroxisomes. wikipedia.orguniprot.org Each isoform is thought to have distinct physiological roles. Mitochondrial MCD regulates fatty acid oxidation, peroxisomal MCD may help degrade end-products of odd-chain dicarboxylic acid oxidation, and cytoplasmic MCD may influence cytosolic levels of malonyl-CoA. uniprot.orgacs.org
| Subcellular Compartment | Human MCD Isoform | Primary Associated Function |
| Mitochondrion | Long isoform (~54 kDa) | Regulation of fatty acid oxidation by controlling local malonyl-CoA levels. uniprot.orgacs.org |
| Cytoplasm | Short isoform (~49 kDa) | Regulation of cytosolic malonyl-CoA pools. wikipedia.orguniprot.org |
| Peroxisome | Short isoform (~49 kDa) | Degradation of malonyl-CoA generated from dicarboxylic acid oxidation. uniprot.orgacs.org |
Kinetic studies have determined the Michaelis constant (Kₘ) of MCD for malonyl-CoA. The reported values vary slightly depending on the isoform and the study, but they are generally in the micromolar range, indicating that enzyme turnover is sensitive to physiological changes in malonyl-CoA concentrations. uniprot.organnualreviews.org
| MCD Isoform | Organism/Source | Reported Kₘ for Malonyl-CoA (mM) | Reported kcat (s⁻¹) |
| Mitochondrial | Human | 0.36 | 19 |
| Mitochondrial | Human | 0.83 | Not Reported |
| Cytoplasmic + Peroxisomal | Human | 0.22 | 28 |
| Cytoplasmic + Peroxisomal | Human | 0.33 | Not Reported |
Data compiled from UniProt. uniprot.org
Malonyl-CoA Synthetase (ACSF3/AAE13)
Malonyl-CoA synthetase is an enzyme that provides an alternative route to malonyl-CoA formation, independent of the canonical acetyl-CoA carboxylase pathway. In humans, this enzyme is known as Acyl-CoA Synthetase Family Member 3 (ACSF3) and is encoded by the ACSF3 gene. nih.govgenecards.org Its ortholog in Arabidopsis is Acyl Activating Enzyme 13 (AAE13). nih.govoup.com
ACSF3 catalyzes the direct ligation of free malonate with Coenzyme A (CoA) to form malonyl-CoA. nih.gov This is an energy-dependent process that proceeds via a two-step, ping-pong mechanism common to the acyl-CoA synthetase family. oup.comasm.org
Adenylation: In the first step, the carboxyl group of malonate attacks the α-phosphate of adenosine (B11128) triphosphate (ATP), forming a high-energy malonyl-AMP intermediate and releasing pyrophosphate (PPi). oup.comasm.org
Thioesterification: In the second step, the thiol group of Coenzyme A attacks the carbonyl carbon of the malonyl-AMP intermediate. This displaces adenosine monophosphate (AMP) and results in the formation of the final product, malonyl-CoA. oup.comasm.org
This enzyme is located in the mitochondrial matrix in humans and plays a crucial role in cellular metabolism by converting malonate, a known inhibitor of the TCA cycle enzyme succinate (B1194679) dehydrogenase, into the useful metabolic intermediate malonyl-CoA. nih.govnih.gov This function is critical for detoxifying endogenous malonate and maintaining metabolic efficiency. nih.gov
Role in Malonate Clearance and Cellular Homeostasis
While structurally similar, methylmalonyl-CoA (CH3-malonyl-CoA) is not directly involved in the clearance of malonate. The detoxification of malonate, a potent competitive inhibitor of the Krebs cycle enzyme succinate dehydrogenase, is primarily managed by the mitochondrial enzyme Acyl-CoA Synthetase Family Member 3 (ACSF3). researchgate.netnih.gov ACSF3 converts malonate into malonyl-CoA, which is then decarboxylated to the metabolically usable acetyl-CoA by malonyl-CoA decarboxylase. nih.gov This pathway is crucial for preventing malonate-induced inhibition of cellular respiration. researchgate.netnih.gov
The primary role of methylmalonyl-CoA in cellular homeostasis is as a key intermediate in the catabolism of several substances, including odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, threonine, and methionine. pnas.orgresearchgate.net The mitochondrial enzyme L-methylmalonyl-CoA mutase (MMUT), which requires adenosylcobalamin (a form of vitamin B12) as a cofactor, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. pnas.orgmedscape.com Succinyl-CoA then enters the Krebs cycle, linking these catabolic pathways directly to central carbon metabolism and cellular energy production. nih.gov
Disruption of this homeostatic mechanism has severe pathological consequences. Genetic deficiency of the MMUT enzyme leads to the inherited metabolic disorder methylmalonic acidemia (MMA). nih.govtandfonline.com In this condition, methylmalonyl-CoA cannot be converted to succinyl-CoA and accumulates in the mitochondria. nih.gov This accumulation leads to the increased formation of methylmalonic acid and other toxic metabolites, such as propionyl-CoA, resulting in life-threatening metabolic acidosis and multi-organ damage, particularly to the kidneys and brain. medscape.comnih.govresearchgate.net The buildup of these toxic compounds disrupts mitochondrial function, impairs the electron transport chain, reduces energy homeostasis, and increases the production of reactive oxygen species (ROS), leading to widespread cellular stress and dysfunction. tandfonline.comresearchgate.netuzh.ch
Table 1: Key Factors in Methylmalonyl-CoA Metabolism and Homeostasis
| Component | Function/Role | Consequence of Dysfunction |
|---|---|---|
| Methylmalonyl-CoA (CH3-malonyl-CoA) | Intermediate in the catabolism of amino acids, odd-chain fatty acids, and cholesterol. pnas.orgresearchgate.net | Accumulation leads to the production of toxic metabolites. nih.govresearchgate.net |
| L-methylmalonyl-CoA mutase (MMUT) | A mitochondrial enzyme that converts L-methylmalonyl-CoA to succinyl-CoA. pnas.org | Deficiency results in methylmalonic acidemia (MMA), with severe metabolic and cellular distress. medscape.comtandfonline.com |
| Succinyl-CoA | Product of the MMUT reaction; an intermediate of the Krebs cycle. nih.gov | Reduced production impairs the Krebs cycle and cellular energy generation. researchgate.net |
| Malonate | A toxic competitive inhibitor of succinate dehydrogenase. nih.gov | Not cleared by the methylmalonyl-CoA pathway; requires ACSF3 for detoxification to malonyl-CoA. researchgate.net |
| ACSF3 (Malonyl-CoA Synthetase) | Mitochondrial enzyme that converts malonate to malonyl-CoA for detoxification. nih.govwikipedia.org | Impairment leads to combined malonic and methylmalonic aciduria (CMAMMA). wikipedia.org |
Catalytic Functions of Polyketide Synthases (PKS) Utilizing Malonyl-CoA
Methylmalonyl-CoA serves as the second most common "extender unit" after malonyl-CoA in the biosynthesis of polyketides, a large class of structurally diverse and pharmaceutically important natural products. nih.govasm.org Its incorporation is catalyzed by large, multi-domain enzymes known as polyketide synthases (PKSs). The catalytic functions of PKSs that utilize methylmalonyl-CoA are defined by a series of precise enzymatic reactions that control the assembly of the polyketide backbone.
The fundamental chain-elongation reaction in polyketide synthesis is a decarboxylative Claisen condensation, catalyzed by the ketosynthase (KS) domain of the PKS. nih.govbeilstein-journals.org In this reaction, the methylmalonyl group, which has been loaded onto an acyl carrier protein (ACP) domain, undergoes decarboxylation. The loss of carbon dioxide as a stable molecule is thermodynamically favorable and serves as the driving force for the entire condensation reaction. researchgate.net
This decarboxylation generates a reactive enolate intermediate from the methylmalonyl-ACP. nih.gov This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the growing polyketide chain, which is tethered as a thioester to the active site cysteine of the KS domain. This attack results in the formation of a new carbon-carbon bond, extending the polyketide chain by two carbons and adding a methyl group at the point of extension. This process occurs with stereospecific control, leading to a defined configuration at the newly formed chiral centers. researchgate.net
The remarkable structural diversity of polyketides is largely determined by the selective incorporation of different extender units at each step of elongation. This crucial selection process is governed by the acyltransferase (AT) domain within each PKS module. royalsocietypublishing.orgnih.gov The AT domain acts as a gatekeeper, recognizing and loading a specific extender unit—such as methylmalonyl-CoA or malonyl-CoA—from the cellular pool onto its cognate ACP domain. nih.govmdpi.com
The substrate specificity of an AT domain is encoded by the amino acid sequence of its active site. royalsocietypublishing.org Specific sequence motifs have been identified that correlate strongly with substrate preference. For instance, AT domains specific for methylmalonyl-CoA typically contain a "YASH" motif, whereas those specific for malonyl-CoA often feature an "HAFH" motif. rsc.orgsjtu.edu.cn Some AT domains possess hybrid or less conserved motifs, which can lead to relaxed specificity and the incorporation of multiple extender units, resulting in the production of a mixture of polyketide analogues. mdpi.comrsc.org Understanding this molecular code allows for the targeted engineering of AT domains to alter substrate specificity and generate novel "unnatural" natural products. nih.govacs.org
Table 2: Acyltransferase (AT) Domain Motifs and Substrate Specificity
| AT Substrate Specificity | Conserved Active Site Motif | Example PKS |
|---|---|---|
| Methylmalonyl-CoA | YASH (Tyrosine-Alanine-Serine-Histidine) | 6-Deoxyerythronolide B Synthase (DEBS) nih.govrsc.org |
| Malonyl-CoA | HAFH (Histidine-Alanine-Phenylalanine-Histidine) | Various PKSs rsc.orgsjtu.edu.cn |
| Ethylmalonyl-CoA | VASH (Valine-Alanine-Serine-Histidine) | Salinomycin PKS sjtu.edu.cn |
Modular Type I PKSs function as highly organized enzymatic assembly lines. nih.govacs.org To ensure the fidelity and efficiency of polyketide synthesis, the growing polyketide chain and the extender units are not released into the cytoplasm. Instead, they are "channeled" between the active sites of the PKS complex. acs.orgbiorxiv.org This process involves the covalent attachment of the biosynthetic intermediates to the phosphopantetheine arm of ACP domains, which physically shuttle their cargo between the catalytic domains (e.g., KS, AT, ketoreductase) within a module. beilstein-journals.orgnih.gov
For PKS systems composed of multiple separate proteins (polypeptides), the directional transfer of the growing chain from one protein to the next is critical. plos.org This inter-protein channeling is mediated by specific protein-protein recognition sites known as "docking domains" or linkers, located at the N- and C-termini of the PKS polypeptides. oup.com These domains ensure that a module on one protein interacts specifically with its cognate partner on the subsequent protein in the assembly line, preventing the chain from being transferred out of sequence. plos.orgoup.com Recent structural studies have revealed that PKS modules are organized into complex architectures with single or multiple reaction chambers that sequester the active sites, further facilitating efficient substrate channeling and preventing the diffusion of reactive intermediates. nih.govbiorxiv.org
Regulation of Malonyl Coa Metabolism
Transcriptional and Translational Control of Enzymes
Gene Expression Regulation of ACC and MCD
The expression of the genes encoding ACC and MCD is modulated by a variety of transcription factors that respond to hormonal and nutritional signals.
Acetyl-CoA Carboxylase (ACC): The expression of ACC genes (ACACA for ACC1 and ACACB for ACC2) is complex, involving multiple promoters that allow for tissue-specific and nutritionally-responsive expression. wikipedia.org In lipogenic tissues, the transcription of ACC is upregulated by insulin (B600854). pnas.org Key transcription factors that play a major role in controlling ACC gene expression include:
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): Activated by insulin, SREBP-1c is a master regulator of genes involved in fatty acid synthesis, including ACC. pnas.orgportlandpress.com
Carbohydrate Response Element-Binding Protein (ChREBP): This factor is activated in response to high carbohydrate diets and stimulates the transcription of lipogenic enzymes like ACC. wikipedia.orgpnas.org
Other factors: Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs) also contribute to the transcriptional control of ACC. portlandpress.com
Malonyl-CoA Decarboxylase (MCD): The gene for MCD (MLYCD) is notably regulated by Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov In conditions where fatty acid oxidation is favored, such as fasting, fatty acids activate PPARα. physiology.org This activation leads to an increase in MCD transcription, promoting the degradation of malonyl-CoA and thus facilitating the transport of fatty acids into the mitochondria for oxidation. nih.govphysiology.org Studies have shown that in the absence of PPARα, MCD expression is significantly reduced, leading to increased malonyl-CoA levels and a decreased rate of fatty acid oxidation. nih.gov
Allosteric Regulation of Enzyme Activity
Beyond transcriptional control, the activities of enzymes in the malonyl-CoA pathway are subject to rapid, acute regulation by allosteric effectors. This allows for immediate adjustments to metabolic flux in response to changes in the cellular environment.
Modulation of ACC Activity by Allosteric Activators (e.g., Citrate) and Inhibitors (e.g., Long-Chain Acyl-CoAs)
Acetyl-CoA carboxylase (ACC) activity is finely tuned by the binding of specific molecules at sites distinct from the active site.
Allosteric Activation by Citrate (B86180): Citrate, a key intermediate in the citric acid cycle, acts as a feed-forward allosteric activator of ACC. wikipedia.orgpnas.org When cellular energy is high, citrate is transported from the mitochondria to the cytosol. High cytosolic citrate concentrations signal an abundance of acetyl-CoA and ATP, promoting the polymerization of ACC dimers into highly active filaments. pnas.orgportlandpress.com This activation ensures that excess carbon is channeled into fatty acid synthesis for energy storage. pnas.org
Allosteric Inhibition by Long-Chain Acyl-CoAs: Long-chain fatty acyl-CoAs, such as palmitoyl-CoA, are the end-products of fatty acid synthesis and serve as negative feedback inhibitors of ACC. wikipedia.orgportlandpress.com When levels of these molecules rise, they bind to ACC, causing its depolymerization and a decrease in its activity. oup.com This feedback mechanism prevents the overaccumulation of fatty acids.
| Regulator | Enzyme | Effect on Enzyme Activity | Mechanism |
| Citrate | Acetyl-CoA Carboxylase (ACC) | Activation | Promotes enzyme polymerization. pnas.orgportlandpress.com |
| Long-Chain Acyl-CoAs | Acetyl-CoA Carboxylase (ACC) | Inhibition | Causes enzyme depolymerization. oup.com |
Malonyl-CoA as an Allosteric Inhibitor of Carnitine Palmitoyltransferase I (CPT1)
Malonyl-CoA itself is a crucial allosteric regulator, acting as a potent inhibitor of Carnitine Palmitoyltransferase I (CPT1). oup.comoup.com CPT1 is an enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. wikipedia.orgwikipedia.org
When ACC is active and malonyl-CoA levels are high (signaling active fatty acid synthesis), malonyl-CoA binds to CPT1 and inhibits its activity. nih.govvaia.com This prevents newly synthesized fatty acids from immediately entering the mitochondria to be oxidized, ensuring that synthesis and degradation pathways are reciprocally regulated. wikipedia.org Conversely, when malonyl-CoA levels fall, the inhibition on CPT1 is lifted, allowing fatty acid oxidation to proceed. nih.gov The sensitivity of CPT1 isoforms to malonyl-CoA inhibition varies between tissues, with the muscle isoform (CPT1B) being significantly more sensitive than the liver isoform (CPT1A). wikipedia.orgnih.gov
Post-Translational Modifications and Their Impact on Enzyme Function
The activity of enzymes in malonyl-CoA metabolism is also controlled by covalent modifications, most notably phosphorylation. This allows for rapid and reversible regulation in response to hormonal signals and cellular energy status.
Phosphorylation-Mediated Regulation of ACC (e.g., by AMP-activated Protein Kinase (AMPK), Insulin, Glucagon)
The phosphorylation state of ACC is a critical determinant of its activity and is controlled by a balance of protein kinases and phosphatases. wikipedia.org
AMP-activated Protein Kinase (AMPK): AMPK is a key cellular energy sensor that is activated when the AMP:ATP ratio rises, signaling a low energy state. wikipedia.orgnih.gov Activated AMPK phosphorylates ACC at specific serine residues (e.g., Ser79 in ACC1), leading to its inactivation. portlandpress.comphysiology.orguniprot.org This inhibition of ACC reduces malonyl-CoA synthesis, which in turn relieves the inhibition on CPT1 and promotes fatty acid oxidation to replenish ATP levels. nih.govresearchgate.netpnas.org
Insulin: Insulin, released in a high-energy state, promotes the activation of ACC. portlandpress.comresearchgate.net It achieves this in part by activating protein phosphatases that dephosphorylate and activate ACC, counteracting the effect of AMPK. researchgate.net Insulin signaling stimulates the conversion of acetyl-CoA to malonyl-CoA, driving fatty acid synthesis for energy storage. news-medical.net
Glucagon (B607659): Glucagon is a hormone released during fasting or low-energy states and acts antagonistically to insulin. oup.com It signals through cAMP-dependent protein kinase A (PKA) and also leads to the activation of AMPK. portlandpress.comnih.gov Both kinases phosphorylate and inactivate ACC, thereby decreasing malonyl-CoA levels and shifting metabolism from fatty acid synthesis towards fatty acid oxidation. oup.comnews-medical.netmdpi.com
| Hormone/Kinase | Effect on ACC Phosphorylation | Effect on ACC Activity | Metabolic Outcome |
| AMP-activated Protein Kinase (AMPK) | Increases | Inhibition | Decreased malonyl-CoA, increased fatty acid oxidation. nih.govpnas.org |
| Insulin | Decreases | Activation | Increased malonyl-CoA, increased fatty acid synthesis. researchgate.netnews-medical.net |
| Glucagon | Increases | Inhibition | Decreased malonyl-CoA, decreased fatty acid synthesis. portlandpress.comnews-medical.net |
Other Covalent Modifications Affecting Malonyl-CoA Metabolizing Enzymes
While phosphorylation is a primary mechanism for the regulation of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in malonyl-CoA synthesis, other covalent modifications also play crucial roles in modulating the enzymes that control malonyl-CoA levels. These modifications provide additional layers of control, linking malonyl-CoA metabolism to diverse cellular signals.
Ubiquitination and Proteasomal Degradation: The stability and abundance of ACC are regulated by ubiquitination, a process that tags proteins for degradation by the proteasome. The E3 ubiquitin ligase complex, which includes Constitutive Photomorphogenic Protein 1 (COP1) and a Tribbles (TRB) homolog, targets ACC for ubiquitination. nih.govjci.org For instance, during fasting, the abundance of TRB3 increases, which promotes the association with COP1 to trigger ACC ubiquitination and subsequent degradation in adipose tissue. nih.gov In certain cancer cells, the Trib1-COP1 complex has been identified as an E3 ubiquitin ligase that targets ACC1 for degradation. jci.orgnih.gov This modification serves as a mechanism to downregulate fatty acid synthesis by reducing the total amount of available ACC enzyme.
Acetylation and Deacetylation: Reversible acetylation is emerging as a key regulatory mechanism for metabolic enzymes. Malonyl-CoA decarboxylase (MCD), the enzyme that catalyzes the conversion of malonyl-CoA back to acetyl-CoA, is regulated by this process. The mitochondrial sirtuin, SIRT4, has been identified as a novel regulator that deacetylates and inhibits MCD activity. nih.gov Under nutrient-rich conditions, active SIRT4 represses MCD, leading to an increase in malonyl-CoA levels, which in turn promotes lipid synthesis and inhibits fatty acid oxidation. nih.gov This highlights a direct covalent modification that finely tunes malonyl-CoA concentration in response to nutrient status.
Phosphorylation by Other Kinases: Beyond the well-established regulation by AMP-activated protein kinase (AMPK), other kinases also phosphorylate and regulate ACC. Protein Kinase A (PKA), which is activated by cyclic AMP (cAMP) in response to hormones like glucagon and epinephrine, can phosphorylate and inactivate ACC. frontiersin.orgportlandpress.com This provides a mechanism for hormonal signals to rapidly curtail fatty acid synthesis by inhibiting malonyl-CoA production.
Biotinylation: A critical, albeit constitutive, covalent modification of ACC is the attachment of a biotin (B1667282) prosthetic group. This modification is essential for the enzyme's catalytic activity, as the biotin moiety serves as the carrier of the carboxyl group during the carboxylation of acetyl-CoA to form malonyl-CoA. frontiersin.org While not a dynamic regulatory switch in the same manner as phosphorylation or ubiquitination, the presence of biotin is a prerequisite for enzyme function.
The following table summarizes these covalent modifications.
Table 1: Covalent Modifications of Malonyl-CoA Metabolizing Enzymes| Enzyme | Modification Type | Effector Molecule/Enzyme | Cellular Consequence |
|---|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Phosphorylation | AMP-activated protein kinase (AMPK) | Inactivation; decreased malonyl-CoA production |
| Phosphorylation | Protein Kinase A (PKA) | Inactivation; decreased malonyl-CoA production frontiersin.orgportlandpress.com | |
| Ubiquitination | COP1/TRB3 E3 Ligase | Degradation; decreased enzyme level nih.gov | |
| Biotinylation | Holocarboxylase Synthetase | Activation; essential for catalytic function frontiersin.org | |
| Malonyl-CoA Decarboxylase (MCD) | Deacetylation | SIRT4 | Inhibition; increased malonyl-CoA levels nih.gov |
Coordination with Cellular Energy Status and Nutrient Availability
Influence of ATP/AMP Ratios on Malonyl-CoA Production
The cellular energy charge, often represented by the ratio of ATP to AMP, is a critical determinant of malonyl-CoA synthesis. The primary sensor of this ratio is AMP-activated protein kinase (AMPK).
When cellular energy levels are low, characterized by a high AMP/ATP ratio (e.g., during exercise or nutrient deprivation), AMPK is allosterically activated. nih.gov Activated AMPK then phosphorylates and inactivates ACC. portlandpress.comnih.govphysiology.org This phosphorylation significantly reduces the maximal velocity (Vmax) of ACC and increases its sensitivity to allosteric inhibitors, effectively shutting down the production of malonyl-CoA. nih.govphysiology.org This response is crucial for energy conservation, as it halts the ATP-consuming process of fatty acid synthesis. Furthermore, the resulting decrease in malonyl-CoA levels relieves the inhibition on carnitine palmitoyltransferase 1 (CPT1), thereby promoting the oxidation of fatty acids in the mitochondria to generate ATP. ahajournals.org
Conversely, when cellular energy is abundant (high ATP/AMP ratio), AMPK is inactive. ACC remains dephosphorylated and active, readily converting excess acetyl-CoA, often derived from glucose, into malonyl-CoA to be used for fatty acid synthesis and energy storage. nih.gov This mechanism ensures that malonyl-CoA production is tightly coupled to the cell's immediate energy needs.
Role of NADPH Supply in Malonyl-CoA Dependent Pathways
While the production of malonyl-CoA is governed by energy status, its utilization in key pathways is dependent on the availability of reducing equivalents, primarily in the form of NADPH. The most significant malonyl-CoA-dependent pathway is de novo fatty acid synthesis.
The primary sources for cytosolic NADPH are the pentose (B10789219) phosphate (B84403) pathway (PPP) and the activity of certain enzymes like NADP+-dependent malic enzyme. In cancer cells, which exhibit high rates of fatty acid synthesis, the consumption of NADPH by this pathway is substantial. nih.gov If the supply of NADPH is insufficient, the conversion of malonyl-CoA to fatty acids will be constrained, even if ACC is active and malonyl-CoA levels are high. This dependency ensures that the synthesis of new lipids, a major cellular investment, only proceeds when the cell has sufficient reductive power, which is itself linked to nutrient availability (e.g., glucose flux through the PPP).
The following table summarizes the coordination of malonyl-CoA metabolism with cellular energy and nutrient signals.
Table 2: Coordination of Malonyl-CoA Metabolism with Cellular Status| Cellular Status | Key Sensor / Molecule | Effect on Malonyl-CoA Production (ACC Activity) | Effect on Malonyl-CoA Utilization (e.g., Fatty Acid Synthesis) | Metabolic Outcome |
|---|---|---|---|---|
| Low Energy (High AMP/ATP Ratio) | AMPK (Active) | Production inhibited (ACC phosphorylation) | Utilization decreases | Fatty acid synthesis halted; fatty acid oxidation promoted to generate ATP. |
| High Energy (Low AMP/ATP Ratio) | AMPK (Inactive) | Production activated (ACC is dephosphorylated) | Utilization increases (if building blocks are present) | Fatty acid synthesis promoted for energy storage. |
| High NADPH Availability | NADPH | No direct effect on production | Utilization pathway (FASN) is enabled | Promotes conversion of malonyl-CoA to fatty acids. |
| Low NADPH Availability | NADPH | No direct effect on production | Utilization pathway (FASN) is limited | Limits fatty acid synthesis, causing potential backup of precursors. nih.gov |
Interactions of Malonyl Coa with Broader Metabolic Networks
Integration with Carbohydrate Metabolism and Acetyl-CoA Supply
The synthesis of malonyl-CoA is intrinsically linked to the availability of carbohydrates, as glucose metabolism is the primary source of the acetyl-CoA precursor required for its formation. nih.govnih.gov This connection ensures that fatty acid synthesis is activated only when carbohydrate-derived energy is abundant.
Acetyl-CoA, a central hub in cellular metabolism, is the direct substrate for the synthesis of malonyl-CoA in a reaction catalyzed by acetyl-CoA carboxylase (ACC). cymitquimica.comtaylorandfrancis.com The primary pathway for generating the acetyl-CoA destined for malonyl-CoA synthesis begins with glucose.
Glycolysis: Glucose is first broken down in the cytosol into pyruvate (B1213749). nih.gov
Pyruvate Oxidation: Pyruvate enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase complex. nih.gov
Citrate (B86180) Synthesis: This mitochondrial acetyl-CoA then condenses with oxaloacetate to form citrate as part of the tricarboxylic acid (TCA) cycle. nih.govtaylorandfrancis.com
Citrate Shuttle: When mitochondrial citrate levels are high, indicating an energy-replete state, citrate is transported out into the cytosol via a specific carrier. researchgate.netnih.gov
Cytosolic Acetyl-CoA Generation: In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate. nih.govscientificarchives.comresearchgate.net This cytosolic pool of acetyl-CoA is the direct precursor for malonyl-CoA synthesis. nih.govnih.gov
While glucose is the main source, acetyl-CoA can also be derived from the metabolism of certain amino acids and, under specific conditions, the oxidation of fatty acids. nih.gov
Table 1: Key Pathways Supplying Acetyl-CoA for Malonyl-CoA Synthesis
| Pathway | Starting Substrate | Location | Key Enzymes | Output for Malonyl-CoA Synthesis |
|---|---|---|---|---|
| Carbohydrate Metabolism | Glucose | Cytosol & Mitochondria | Pyruvate Dehydrogenase, ATP-Citrate Lyase | Cytosolic Acetyl-CoA |
| Amino Acid Catabolism | Various Amino Acids (e.g., Leucine) | Mitochondria & Cytosol | Various | Acetyl-CoA |
The relationship between citrate and malonyl-CoA forms a crucial regulatory axis that communicates the status of carbohydrate metabolism to the machinery of fatty acid metabolism. physiology.org When glucose is abundant, the resulting high levels of mitochondrial citrate lead to its export into the cytosol. nih.govnih.gov Here, citrate plays a dual role.
First, as described above, it serves as the primary source of the cytosolic acetyl-CoA used by ACC to produce malonyl-CoA. nih.govnih.gov Studies using hydroxycitrate, an inhibitor of ATP-citrate lyase, have confirmed that blocking the cleavage of citrate significantly diminishes the increase in malonyl-CoA levels. nih.govphysiology.org
Second, citrate acts as a potent allosteric activator of acetyl-CoA carboxylase (ACC). researchgate.netnih.govphysiology.org This activation ensures that when citrate levels rise, the rate of malonyl-CoA synthesis is robustly increased. This mechanism provides a direct link between the TCA cycle's activity and the commitment of carbon to fatty acid synthesis. researchgate.netphysiology.org Therefore, the citrate-malonyl-CoA axis is a key feed-forward regulatory system that promotes energy storage when cellular energy charge is high. nih.gov
Interconnections with Amino Acid Metabolism
Firstly, the catabolism of certain amino acids can contribute to the acetyl-CoA pool, which is the precursor for malonyl-CoA synthesis. nih.gov For example, the breakdown of branched-chain amino acids like leucine (B10760876) can generate acetyl-CoA, thereby indirectly influencing malonyl-CoA levels and the associated metabolic pathways.
Secondly, malonyl-CoA metabolism is interconnected with amino acid availability through its impact on central energy pathways. Research has shown that inhibiting ACC in the liver, which lowers malonyl-CoA and increases fat oxidation, leads to a compensatory increase in proteolysis (protein breakdown) to supply amino acids for gluconeogenesis (the synthesis of glucose). nih.gov This indicates that when fatty acid oxidation is the dominant energy pathway, the cell may increase its reliance on amino acids as a carbon source for essential processes. nih.gov
Thirdly, there is evidence of direct enzymatic pathways linking amino acid metabolism to malonyl-CoA. An alternative pathway for malonyl-CoA production, independent of acetyl-CoA carboxylase, has been identified involving the decarboxylation of oxaloacetate by a branched-chain α-keto acid dehydrogenase complex, which is typically involved in amino acid degradation. biorxiv.org Furthermore, metabolic engineering studies have demonstrated strategies to produce malonyl-CoA and other acyl-CoA precursors from the amino acid isoleucine. biorxiv.org Lastly, malonyl-CoA itself is involved in the synthesis of certain amino acids and polyketides, highlighting its role as a fundamental building block for a variety of biomolecules. cymitquimica.com
Role in Central Nervous System Metabolism and Appetite Regulation
Methylmalonyl-CoA is a critical intermediate in the catabolism of several essential nutrients, and its proper metabolism is vital for the health and function of the central nervous system (CNS). While its metabolic role in the CNS is well-defined, its direct participation in appetite signaling is distinct from that of its close relative, malonyl-CoA.
Central Nervous System Metabolism
Methylmalonyl-CoA is present and actively metabolized within the CNS. wikipedia.org The enzyme responsible for its conversion, methylmalonyl-CoA mutase (MCM), is found throughout the brain and spinal cord. wikipedia.orgnih.gov The primary metabolic function of methylmalonyl-CoA in the CNS is to serve as a bridge between the breakdown of specific amino acids and fatty acids and the central energy-producing pathway, the tricarboxylic acid (TCA) cycle. wikipedia.orgwikipedia.org
The main sources of methylmalonyl-CoA in the CNS are the catabolic pathways of:
Branched-chain amino acids: Isoleucine and Valine. wikipedia.orgmedscape.com
Other amino acids: Methionine and Threonine. wikipedia.orgmedscape.com
Odd-chain fatty acids and cholesterol. wikipedia.orgmedscape.com
These substances are broken down into propionyl-CoA, which is then converted to methylmalonyl-CoA. The mitochondrial enzyme methylmalonyl-CoA mutase (MCM), which requires vitamin B12 in the form of adenosylcobalamin as a cofactor, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orguniprot.org Succinyl-CoA then enters the TCA cycle, contributing to cellular energy production. klarity.health
The paramount importance of this pathway in the CNS is underscored by the severe neurological consequences of its disruption. Genetic defects in the MUT gene, which encodes for the MCM enzyme, lead to the inherited metabolic disorder methylmalonic acidemia (MMA). medscape.comtaylorandfrancis.com In this condition, the inability to convert methylmalonyl-CoA to succinyl-CoA causes the accumulation of methylmalonyl-CoA and its hydrolysis product, methylmalonic acid, within the brain. wikipedia.orgklarity.health
Research findings indicate that methylmalonic acid is a potent neurotoxin. wikipedia.orgnih.gov Due to the blood-brain barrier's limited capacity to transport it out, methylmalonic acid becomes trapped in the CNS, leading to significant neurological damage. wikipedia.org The toxic accumulation can cause:
Impaired Energy Metabolism: By inhibiting the TCA cycle enzyme succinate (B1194679) dehydrogenase, methylmalonic acid disrupts mitochondrial energy production. nih.gov
Demyelination: The buildup of propionyl-CoA and methylmalonyl-CoA can lead to the synthesis of abnormal branched-chain fatty acids that disrupt the structure of the myelin sheath, impairing nerve signal transmission. klarity.health
Neurotoxicity and Cell Death: High concentrations of methylmalonic acid can lead to neuronal injury and cell death, often resulting in stroke-like episodes and damage to the basal ganglia. medscape.comnih.govjneurosci.org
Studies have also shown that the expression of the MCM enzyme increases in response to metabolic stresses like cerebral ischemia, suggesting a protective mechanism to prevent the buildup of these toxic metabolites. nih.govjneurosci.org
| Component | Description | Significance in CNS |
|---|---|---|
| Precursors | Isoleucine, Valine, Threonine, Methionine, Odd-chain fatty acids, Cholesterol. wikipedia.orgmedscape.com | Links protein and lipid catabolism to central energy pathways. |
| Key Enzyme | Methylmalonyl-CoA Mutase (MCM). wikipedia.org | Catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA; requires Vitamin B12 (adenosylcobalamin) as a cofactor. wikipedia.orgresearchgate.net |
| Product | Succinyl-CoA. wikipedia.org | An intermediate of the tricarboxylic acid (TCA) cycle, essential for cellular energy production. klarity.health |
| Pathological Consequence of Deficiency | Methylmalonic Acidemia (MMA). taylorandfrancis.com | Leads to accumulation of neurotoxic methylmalonic acid, causing severe neurological damage, including encephalopathy and demyelination. wikipedia.orgklarity.health |
Appetite Regulation
The regulation of appetite and energy balance is a complex process coordinated by the hypothalamus. Within this brain region, fluctuations in the levels of certain metabolites serve as signals of the body's energy status.
Extensive research has identified malonyl-CoA as a key anorexigenic (appetite-suppressing) signaling molecule in the hypothalamus. nih.govnih.gov An increase in hypothalamic malonyl-CoA levels, often driven by signals of energy surplus like the hormone leptin, suppresses food intake. nih.govnih.gov Conversely, a decrease in malonyl-CoA signals an energy deficit and promotes appetite. nih.gov
However, the scientific literature does not support a similar, direct signaling role for methylmalonyl-CoA in this hypothalamic pathway. The appetite-regulating mechanism is specific to malonyl-CoA, which is an intermediate in fatty acid synthesis and an inhibitor of fatty acid oxidation via its effect on carnitine palmitoyltransferase-1 (CPT-1). nih.govtaylorandfrancis.com
The impact of methylmalonyl-CoA on appetite is indirect and secondary to the profound metabolic and neurological disturbances seen in methylmalonic acidemia. Patients with this disorder often experience symptoms such as recurrent vomiting, lethargy, and metabolic crises, which severely reduce appetite and food intake. klarity.healthhrsa.gov This effect is not a result of a specific hypothalamic signaling cascade but rather a consequence of systemic illness and toxicity.
| Compound | Direct Role in Appetite Regulation | Primary Metabolic Function in CNS |
|---|---|---|
| Malonyl-CoA | Acts as a primary anorexigenic (appetite-suppressing) signal in the hypothalamus. nih.govnih.gov | Intermediate in fatty acid synthesis. taylorandfrancis.com |
| Methylmalonyl-CoA | No established direct signaling role. Indirectly impacts appetite through the systemic and neurological symptoms of methylmalonic acidemia. klarity.healthhrsa.gov | Intermediate in the catabolism of specific amino acids and odd-chain fatty acids, funneling them into the TCA cycle. wikipedia.orgwikipedia.org |
Research Methodologies and Experimental Approaches for Studying Malonyl Coa
Isotope Labeling and Tracing Studies for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com It provides a detailed map of how metabolites are converted through various pathways. creative-proteomics.comresearchgate.net Isotope-assisted MFA (iMFA), often using carbon-13 (¹³C), is particularly potent for accurately determining intracellular fluxes. researchgate.netmdpi.com This approach involves introducing a substrate labeled with a stable isotope into the system and then tracking its incorporation into downstream metabolites. creative-proteomics.com
Stable isotope tracers are non-radioactive atoms with a different number of neutrons than the more common isotope, which allows them to be traced through metabolic pathways without posing a radiological hazard. creative-proteomics.com Commonly used stable isotopes in metabolic studies include ¹³C, ¹⁵N, and ²H (deuterium). creative-proteomics.commdpi.com
In the context of pathways involving methylmalonyl-CoA, several labeled compounds are crucial for tracing metabolic routes.
¹³C-labeled propionate (B1217596): The carboxylation of propionyl-CoA is a primary route to methylmalonyl-CoA. nih.gov Studies have used ¹⁴C-labeled propionate to measure flux through the methylmalonyl-CoA mutase pathway. drugbank.com For instance, in Caenorhabditis elegans models, a reduced incorporation of ¹⁴C from propionate into macromolecules was observed in mutants with a dysfunctional pathway, indicating a metabolic block. drugbank.com
¹³C-labeled glucose and glutamine: These are fundamental tracers for central carbon metabolism. mdpi.com [U-¹³C]glucose can reveal the contribution of glucose to the tricarboxylic acid (TCA) cycle, while labeled glutamine is used to study processes like anaplerosis. mdpi.comisotope.com In studies of propionic acidemia, where the conversion of propionyl-CoA is impaired, ¹³C-glucose tracing has shown an increased metabolic flux of glucose into the TCA cycle, likely as a compensatory mechanism. nih.gov
¹³C-Acetyl-CoA and ¹³C-Malonyl-CoA: While methylmalonyl-CoA is primarily derived from propionyl-CoA, the broader metabolic network is interconnected with acetyl-CoA and malonyl-CoA pools, especially in fatty acid synthesis. portlandpress.com Tracing studies using ¹³C₂-acetyl-CoA and ¹³C₃-malonyl-CoA are employed to quantify fatty acid synthase (FASN) activity, which can promiscuously use methylmalonyl-CoA to create branched-chain fatty acids. portlandpress.comresearchgate.net The labeling patterns in products like palmitate can distinguish the contributions from different precursor pools. researchgate.netelifesciences.org
The selection of the tracer is critical for the success of an MFA study, as different tracers provide information about different pathways. nih.gov For example, [1,2-¹³C₂]glucose is effective for determining fluxes in the upper glycolysis network. nih.govbiorxiv.org
The quantitative assessment of metabolic fluxes is a multi-step process. researchgate.net
Isotope Labeling Experiment: A biological system (e.g., cells, tissues) is supplied with a nutrient labeled with a stable isotope for a defined period. mdpi.com
Metabolite Extraction and Analysis: After the labeling period, metabolism is quenched, and intracellular metabolites are extracted. The isotopic labeling patterns of these metabolites are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) is particularly useful as it can provide data on the position of labeled atoms within a molecule. researchgate.net
Computational Modeling: The measured labeling data, along with a stoichiometric model of the metabolic network and other experimental data (like nutrient uptake rates), are used as inputs for computational software. researchgate.netmdpi.com This software then estimates the intracellular fluxes by finding the set of flux values that best explains the observed isotope labeling patterns. mdpi.com
This process results in a quantitative flux map, which details the rates of reactions throughout the metabolic network. mdpi.com For example, in studies of propionic acidemia, MFA revealed that a defect in propionyl-CoA carboxylase (PCC) disrupts the anaplerotic entry of propionyl-CoA into the TCA cycle, as evidenced by a dramatic reduction in the labeling of TCA intermediates like malate (B86768) and citrate (B86180) from a labeled precursor. nih.gov
The following table summarizes findings from a study using ¹³C-glucose tracing in induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from a patient with propionic acidemia (PA) compared to a healthy control.
Enzymatic Assays for Activity and Kinetic Characterization
Enzymatic assays are crucial for measuring the activity and kinetic properties of specific enzymes involved in methylmalonyl-CoA metabolism, such as methylmalonyl-CoA mutase (MUT) and methylmalonyl-CoA epimerase (MCEE). These assays are fundamental for diagnosing enzymatic deficiencies, as seen in methylmalonic acidemia, and for understanding the catalytic mechanism of these enzymes. oup.comnih.gov
Several methods are employed to assay MUT activity:
Permanganate Oxidation Assay: This method was used to determine MUT activity, with one unit of activity defined as the amount of enzyme producing 1 µmol of succinyl-CoA per minute. oup.com
Radiolabeled Assays: These assays use radiolabeled substrates, such as (R,S)-[¹⁴C]-methylmalonyl-CoA, to measure the formation of the product. pnas.org
Chromatography-based Assays: High-performance liquid chromatography (HPLC) and ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer high precision and sensitivity. nih.govnih.govglobalscienceresearchjournals.org One UPLC-MS/MS method quantifies the succinyl-CoA formed during the enzymatic reaction in peripheral lymphocytes, providing a detailed assessment of MUT activity. nih.gov An optimized reversed-phase HPLC (RP-HPLC) method has been validated for evaluating MUT activity in bovine liver, demonstrating good reproducibility. globalscienceresearchjournals.org
Coupled Spectrophotometric Assay: This method links the formation of succinyl-CoA to a subsequent reaction that produces a colorimetric or fluorescent signal, allowing for continuous monitoring of the reaction. biorxiv.org
For methylmalonyl-CoA epimerase (MCEE), which interconverts the (2S) and (2R) stereoisomers of methylmalonyl-CoA, a simplified HPLC-based assay has been developed. nih.gov In this coupled assay, MCEE converts (2S)-methylmalonyl-CoA to (2R)-methylmalonyl-CoA, which is then converted to succinyl-CoA by MUT (which is specific for the 2R isomer). The activity of MCEE is quantified by measuring the disappearance of methylmalonyl-CoA via HPLC. nih.gov ELISA kits are also commercially available for the quantitative measurement of MCEE protein concentrations in various biological samples. mybiosource.commybiosource.comabbexa.com
Kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are determined by measuring reaction rates at varying substrate and cofactor concentrations. oup.compnas.orguniprot.org These parameters are essential for understanding how mutations affect enzyme function.
The table below presents selected kinetic parameters for human methylmalonyl-CoA mutase (MUT).
Genetic Manipulation and Mutagenesis Studies
Genetic manipulation techniques are indispensable for creating cellular and animal models of diseases related to methylmalonyl-CoA metabolism, such as methylmalonic aciduria. oup.complos.org These models are crucial for studying disease pathophysiology and for testing potential therapeutic strategies. plos.orgresearchgate.net
Gene Knockouts: Creating knockout models, where a specific gene is inactivated, is a common approach. A knockout mouse model for methylmalonic aciduria was developed by disrupting the mouse MUT gene. nih.gov These homozygous knockout (Mut⁻/⁻) mice exhibited neonatal lethality and recapitulated key features of the severe human mut⁰ form of the disease, including elevated levels of methylmalonic acid in urine and propionylcarnitine (B99956) in the blood. plos.orgnih.gov
Gene Knock-ins: Knock-in models involve replacing a gene with a mutated version. A mouse model of methylmalonic aciduria was created by combining a knock-in allele with a patient-specific missense mutation (MMUT-p.Met700Lys) and a knockout allele, which helped to circumvent the neonatal lethality of the full knockout. oup.com
RNA Interference (RNAi): This technique uses small interfering RNAs (siRNAs) to silence the expression of a specific gene at the mRNA level. unina.itnih.gov RNAi has been used to create cellular models of methylmalonic acidemia. For example, silencing the MUT gene in a human neuroblastoma cell line (SH-SY5Y) allowed researchers to study the resulting changes in the proteome and investigate the cellular pathways affected by MUT deficiency. unina.itnih.gov In C. elegans, RNAi targeting genes in the propionyl-CoA to succinyl-CoA conversion pathway led to an increase in methylmalonic acid, demonstrating the functional conservation of this pathway. drugbank.com
Overexpression systems are used to produce large quantities of a specific enzyme for purification and characterization, or to increase its activity within a cell or organism.
Bacterial Expression Systems: Escherichia coli is widely used to express and purify enzymes involved in methylmalonyl-CoA metabolism. For example, human MUT cDNA has been expressed in E. coli, allowing for the production and purification of the enzyme for kinetic studies. oup.com Similarly, to facilitate an assay for MCEE, methylmalonyl-CoA mutase was overexpressed in E. coli as a tagged fusion protein, which allowed for simple, single-step purification. nih.gov
Metabolic Engineering: Overexpression of genes can be used to engineer metabolic pathways to increase the production of desired compounds. In Saccharopolyspora erythraea, duplicating the entire methylmalonyl-CoA mutase operon led to a 50% increase in the production of the antibiotic erythromycin, which uses methylmalonyl-CoA as a precursor. nih.gov In another example, co-overexpression of subunits of propionyl-CoA carboxylase in Streptomyces hygroscopicus increased the supply of methylmalonyl-CoA and boosted the yield of the antibiotic ascomycin. frontiersin.org
Gene Therapy Research: Overexpression is a key strategy in gene therapy research. Studies have shown that delivering plasmids expressing recombinant MUT to the liver in mice can increase MUT enzyme activity, suggesting a potential therapeutic approach for methylmalonic acidemia. capes.gov.br
The following table summarizes various genetic manipulation studies related to methylmalonyl-CoA metabolism.
Analytical Techniques for Quantification and Detection of Malonyl-CoA
The accurate measurement of malonyl-CoA is crucial for understanding its regulatory roles in metabolic pathways. However, quantifying this molecule presents several analytical challenges, including its inherent instability and low abundance in tissues. acs.orgpsu.edunih.gov Various techniques have been developed to overcome these issues, each with its own advantages.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolomics
Liquid chromatography-mass spectrometry (LC-MS) has become a powerful and widely used tool for the sensitive and specific quantification of malonyl-CoA and other acyl-CoA species in complex biological samples. acs.orgcreative-proteomics.com This method combines the separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry.
Methodology and Findings: LC-MS methods typically involve several key steps: extraction of malonyl-CoA from tissue, separation using a reversed-phase column, and detection by electrospray ionization (ESI) mass spectrometry. researchgate.net To improve accuracy, stable isotope-labeled internal standards, such as [¹³C₃]malonyl-CoA, are often used during quantification. researchgate.netacs.org
Researchers have developed various LC-MS/MS methods to simultaneously measure malonyl-CoA along with other key metabolites like acetyl-CoA, succinyl-CoA, and nucleotides (AMP, ADP, ATP) from a single tissue extract. nih.govacs.org Ion-pairing agents are frequently used in the mobile phase to improve the retention and separation of these polar molecules on reversed-phase columns. researchgate.netacs.org
A significant challenge in malonyl-CoA analysis is its instability. Studies have shown that sample handling and storage conditions are critical. For instance, using glass vials instead of plastic can reduce signal loss and improve the stability of CoA metabolites. acs.orgnih.gov The extraction procedure is also vital; a common method involves homogenizing frozen tissue in an acid solution, such as perchloric acid or trichloroacetic acid, to precipitate proteins and stabilize the CoA esters. researchgate.netnih.gov
The sensitivity of LC-MS methods allows for the detection of malonyl-CoA at very low concentrations, with lower limits of quantification (LLOQ) reported to be in the picomole range. researchgate.net For example, one method reported an LLOQ of 0.225 pmol for malonyl-CoA in rat tissues. researchgate.net This high sensitivity is essential, as malonyl-CoA levels in tissues can be as low as 0.2–3 pmol/mg of wet mass. psu.edu
Interactive Data Table: LC-MS Quantification of Malonyl-CoA in Rat Tissues
| Tissue | Malonyl-CoA Content (nmol/g wet weight) | Recovery Rate (%) |
| Liver | 1.9 ± 0.6 | 28.8 ± 0.9 |
| Heart | 1.3 ± 0.4 | 48.5 ± 1.8 |
| Skeletal Muscle | 0.7 ± 0.2 | 44.7 ± 4.4 |
This table presents data from a study using an HPLC/MS method for malonyl-CoA quantification. The data shows the measured content in different rat tissues and the efficiency of the extraction procedure. researchgate.net
Spectrophotometric and Radiometric Assays
Before the widespread adoption of LC-MS, spectrophotometric and radiometric assays were the primary methods for quantifying malonyl-CoA and the activity of related enzymes.
Spectrophotometric Assays: These assays measure changes in light absorbance resulting from an enzyme-catalyzed reaction. One common approach for assaying enzymes that use malonyl-CoA, like fatty acid synthase (FASN), is to monitor the consumption of NADPH at a wavelength of 340 nm. pubcompare.aimdpi.com A continuous spectrophotometric assay for acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, couples the carboxylation of acetyl-CoA to the NADPH-dependent reduction of malonyl-CoA by a recombinant reductase. nih.gov Another method involves a cycling assay where the combined levels of acetyl-CoA and malonyl-CoA are measured; selective measurement of malonyl-CoA is achieved by first eliminating acetyl-CoA with another enzyme. psu.edu While useful, these indirect assays can be affected by interfering processes that also produce or consume the measured molecule (e.g., NADPH). mdpi.com
Radiometric Assays: Radiometric assays are highly sensitive and are based on the incorporation of a radiolabeled substrate into a product. A widely used assay for malonyl-CoA measures its dependent incorporation of radiolabeled acetyl-CoA into fatty acids, a reaction catalyzed by fatty acid synthase. psu.edunih.gov Another sensitive radiochemical assay has been developed for malonyl-CoA decarboxylase (MCD), an enzyme that breaks down malonyl-CoA. nih.gov In this assay, [2-¹⁴C]malonyl-CoA is decarboxylated to [2-¹⁴C]acetyl-CoA, which is then converted to a positively charged product that can be easily separated from the negatively charged substrate for scintillation counting. nih.gov These assays are valued for their high sensitivity but require handling radioactive materials. mdpi.comahajournals.org
Interactive Data Table: Comparison of Malonyl-CoA Assay Techniques
| Technique | Principle | Detection Limit | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. acs.orgnih.gov | ~0.1 - 0.5 pmol researchgate.net | High specificity and sensitivity; allows for simultaneous quantification of multiple metabolites. creative-proteomics.comacs.org | Requires expensive equipment; sample stability can be an issue. psu.edunih.gov |
| Spectrophotometry | Measures change in absorbance of a substrate/product (e.g., NADPH). pubcompare.ainih.gov | ~1 pmol psu.edu | Simple, continuous, and quick; avoids radioactivity. nih.gov | Indirect; can be prone to interference from other reactions. mdpi.com |
| Radiometric Assay | Measures incorporation of a radiolabeled substrate into a product. psu.edunih.gov | High sensitivity | Very sensitive; directly measures enzymatic activity. nih.govnih.gov | Requires handling of radioactive isotopes; can be labor-intensive. mdpi.comnih.gov |
Structural Biology Techniques for Malonyl-CoA Associated Enzymes
Understanding the three-dimensional structure of enzymes that bind to malonyl-CoA is essential for elucidating their catalytic mechanisms and for designing targeted inhibitors. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques used for this purpose.
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography has been instrumental in revealing the atomic-level details of how malonyl-CoA and its analogs interact with various enzymes. This technique involves crystallizing a protein or protein-ligand complex and then bombarding the crystal with X-rays to determine the arrangement of atoms.
Research Findings: Crystal structures have been determined for several key enzymes in complex with malonyl-CoA or related molecules. For example, the structure of E. coli malonyl-CoA-acyl carrier protein transacylase (FabD), a key enzyme in bacterial fatty acid synthesis, has been solved in complex with malonyl-CoA. nih.gov These structures revealed the critical roles of highly conserved amino acid residues (Ser92, Arg117, His201) in substrate binding and catalysis. nih.govresearchgate.net
Similarly, crystal structures of malonyl-CoA decarboxylase (MCD) from various organisms have been solved, providing insights into its catalytic mechanism and the structural basis for pathogenic mutations. nih.gov These studies showed that MCD's catalytic domain shares structural homology with the GNAT superfamily of acetyltransferases. nih.gov The structures also help explain how disease-causing mutations can impair enzyme function. nih.gov By revealing the precise architecture of the active site, these crystallographic studies provide a fundamental basis for the rational design of specific enzyme inhibitors. nih.goviu.edu
Cryo-Electron Microscopy for Complex Structures
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic protein complexes that are often difficult to crystallize. This method involves flash-freezing purified complexes in a thin layer of ice and imaging them with an electron microscope.
Research Findings: Cryo-EM has been successfully applied to study large enzymes that utilize malonyl-CoA, such as acetyl-CoA carboxylase (ACC) and the bifunctional malonyl-CoA reductase (MCR). purdue.eduasm.org The cryo-EM structure of the E. coli ACC complex revealed an unprecedented tube-like filament structure, with the enzyme's active sites oriented toward the interior. purdue.edu This organization suggests a mechanism for regulatory interactions between the different functional domains of the complex. purdue.edu
Recent cryo-EM studies of MCR from bacteria like Chloroflexus aurantiacus and Roseiflexus castenholzii have elucidated the full-length structure of this bifunctional enzyme. asm.orgresearchgate.netnih.govpdbj.org MCR catalyzes the two-step reduction of malonyl-CoA to 3-hydroxypropionic acid. asm.orgresearchgate.net The structures revealed that the enzyme consists of two distinct domains connected by a flexible linker, and that dynamic movement between these domains is crucial for high catalytic activity. researchgate.netnih.gov These cryo-EM models provide a structural blueprint for understanding the enzyme's complex mechanism and for future enzyme engineering efforts aimed at improving the production of valuable chemicals. asm.orgresearchgate.net
Malonyl Coa in Diverse Biological Contexts
Mammalian Systems
In mammals, malonyl-CoA plays a central role in coordinating energy metabolism in various tissues, including the heart, skeletal muscle, and the brain. Its levels are tightly regulated to match the body's energy demands and substrate availability, thereby preventing metabolic inefficiency and cellular stress.
Regulation in Cardiac Metabolism and Impact on Fatty Acid Oxidation
The heart has a high and continuous energy demand, which it primarily meets through the oxidation of fatty acids. ahajournals.org The regulation of this process is critical, as excessively high rates of fatty acid oxidation can impair cardiac function, particularly during and after ischemic events. ahajournals.orgnih.gov Malonyl-CoA is a key regulator in this context, acting as a potent endogenous inhibitor of carnitine palmitoyltransferase 1 (CPT1). oup.comportlandpress.com CPT1 is the enzyme responsible for the transport of long-chain fatty acids into the mitochondria, the site of β-oxidation. ahajournals.orgportlandpress.com
When cardiac malonyl-CoA levels rise, CPT1 is inhibited, leading to a decrease in fatty acid uptake into the mitochondria and a subsequent reduction in their oxidation. oup.com Conversely, a decrease in malonyl-CoA levels relieves this inhibition, accelerating fatty acid oxidation. oup.com The concentration of malonyl-CoA in the heart is determined by the balance between its synthesis by acetyl-CoA carboxylase (ACC) and its degradation by malonyl-CoA decarboxylase (MCD). nih.govportlandpress.com
During conditions of myocardial ischemia (inadequate oxygen supply), cellular energy status changes, leading to the activation of AMP-activated protein kinase (AMPK). nih.govoup.com AMPK, acting as a cellular energy sensor, phosphorylates and inactivates ACC, which causes a drop in malonyl-CoA levels. nih.govoup.com This reduction in malonyl-CoA leads to an increase in fatty acid oxidation during reperfusion (the restoration of blood flow), which can be detrimental to the heart's recovery by reducing cardiac efficiency. nih.govoup.com Pharmacological inhibition of MCD has been shown to increase malonyl-CoA levels, which in turn suppresses fatty acid oxidation and stimulates glucose oxidation, a more oxygen-efficient process. ahajournals.org This shift in substrate use can protect the heart from ischemic injury, highlighting the therapeutic potential of targeting malonyl-CoA metabolism in cardiac disease. ahajournals.org
| Condition | Key Enzyme Activity | Malonyl-CoA Level | Effect on Fatty Acid Oxidation | Impact on Cardiac Function |
|---|---|---|---|---|
| Normal Aerobic | Balanced ACC/MCD | Baseline | Regulated | Efficient energy production |
| Ischemia/Reperfusion | AMPK activation → ACC inhibition | Decreased. nih.govoup.com | Increased. oup.com | Decreased efficiency, potential injury. nih.gov |
| MCD Inhibition | MCD inhibited | Increased. ahajournals.org | Decreased. ahajournals.org | Protective, improved function during ischemia. ahajournals.org |
Role in Skeletal Muscle Metabolism and Insulin (B600854) Sensitivity
In skeletal muscle, malonyl-CoA acts as a metabolic switch, directing fatty acids towards either oxidation or storage, a process that is tightly linked to insulin sensitivity. nih.govcapes.gov.br Similar to its role in the heart, malonyl-CoA inhibits CPT1, thereby controlling the rate of fatty acid oxidation. nih.govphysiology.org The concentration of malonyl-CoA in skeletal muscle is acutely regulated by fuel supply and energy expenditure. nih.govcapes.gov.br
During exercise, the need for fatty acid oxidation increases. This is accompanied by a decrease in malonyl-CoA levels, which is mediated by the activation of AMPK. physiology.org AMPK phosphorylates and inhibits the muscle-specific isoform of ACC (ACCβ), reducing malonyl-CoA synthesis. physiology.org Conversely, in a state of energy surplus, such as after a meal rich in carbohydrates, increased insulin and glucose levels lead to a rise in cytosolic citrate (B86180). physiology.org Citrate is both a precursor for acetyl-CoA (the substrate for ACC) and an allosteric activator of ACC, leading to increased malonyl-CoA production. nih.govphysiology.org This rise in malonyl-CoA shunts fatty acids away from oxidation and towards storage as triglycerides. jci.org
Insulin resistance, a hallmark of type 2 diabetes, is often associated with impaired lipid metabolism in skeletal muscle. diabetesjournals.org Studies have shown that in insulin-resistant states, such as in obese individuals and type 2 diabetic patients, skeletal muscle exhibits elevated levels of malonyl-CoA. diabetesjournals.org This increase is linked to decreased AMPK activity and increased ACC activity, leading to reduced fatty acid oxidation and an accumulation of intramyocellular lipids like diacylglycerol and triacylglycerol. physiology.orgdiabetesjournals.org This lipid accumulation is thought to interfere with insulin signaling pathways, thereby contributing to insulin resistance. physiology.org Treatments that improve insulin sensitivity, such as thiazolidinediones, have been found to reverse these defects, in part by reducing malonyl-CoA levels and increasing fatty acid oxidation in the muscle. diabetesjournals.org
| Condition | Key Regulators | Malonyl-CoA Level | Effect on Fatty Acid Oxidation | Implication for Insulin Sensitivity |
|---|---|---|---|---|
| Exercise | AMPK activation | Decreased. physiology.org | Increased | Improved |
| High Glucose/Insulin | Increased cytosolic citrate | Increased. physiology.orgjci.org | Decreased. jci.org | Normal physiological response |
| Insulin Resistance (Obesity/T2D) | Decreased AMPK, Increased ACC activity. diabetesjournals.org | Increased. diabetesjournals.org | Decreased. diabetesjournals.org | Impaired/Contributes to resistance. physiology.org |
Hypothalamic Malonyl-CoA and Its Influence on Food Intake
Beyond its role in peripheral tissues, malonyl-CoA in the hypothalamus acts as a critical signaling molecule in the central regulation of food intake and energy balance. nih.govresearchgate.net The hypothalamus, particularly the arcuate nucleus, integrates signals of energy status from the body to control appetite. oup.com Malonyl-CoA has emerged as a key anorectic (appetite-suppressing) signal in this process. nih.govresearchgate.net
When energy levels are high, such as after refeeding, hypothalamic malonyl-CoA levels increase. pnas.org This increase signals a state of energy surplus, leading to the suppression of orexigenic (appetite-stimulating) neuropeptides, like neuropeptide Y (NPY), and the stimulation of anorexigenic neuropeptides, like pro-opiomelanocortin (POMC). oup.com The net effect is a reduction in food intake. oup.comoup.com Conversely, during fasting, hypothalamic malonyl-CoA levels fall, which promotes the expression of orexigenic signals and stimulates feeding behavior. pnas.org
The level of malonyl-CoA in the hypothalamus is influenced by hormones and nutrients that signal energy status. For example, the hormone leptin, which is released by fat cells and signals satiety, inhibits AMPK in the hypothalamus. nih.gov This leads to the activation of ACC, an increase in malonyl-CoA, and subsequent suppression of food intake. nih.gov Conversely, ghrelin, the "hunger hormone," activates hypothalamic AMPK, which is predicted to reduce malonyl-CoA levels and thereby stimulate appetite. nih.gov Pharmacological studies using inhibitors of fatty acid synthase (FAS), the enzyme that consumes malonyl-CoA, have provided strong evidence for this model. Inhibiting FAS causes an accumulation of its substrate, malonyl-CoA, in the hypothalamus, which leads to a potent reduction in food intake and body weight. pnas.orgoup.com These findings establish hypothalamic malonyl-CoA as a crucial link between cellular energy sensing and the neurochemical control of feeding. oup.compnas.org
Plant Metabolism
In plants, malonyl-CoA is a vital precursor for a wide array of compounds essential for growth, development, and interaction with the environment. Its synthesis and utilization occur in different cellular compartments, primarily the plastids and the cytosol, each with distinct metabolic roles.
De Novo Fatty Acid Synthesis in Plastids
The primary site for de novo fatty acid synthesis in plant cells is the plastid (chloroplasts in photosynthetic tissues). tandfonline.comnih.gov This process is fundamental for building cellular membranes, storing energy in the form of oils, and producing signaling molecules. The first committed step in this pathway is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the plastidial form of acetyl-CoA carboxylase (ACCase). tandfonline.comtaylorfrancis.com
The malonyl-CoA produced in the plastid is almost exclusively used for fatty acid synthesis. taylorfrancis.com The malonyl group is transferred from CoA to an acyl carrier protein (ACP) to form malonyl-ACP. This molecule serves as the two-carbon donor for the elongation of the growing fatty acid chain, a cyclical process carried out by the fatty acid synthase (FAS) complex. researchgate.net The initial condensation reaction involves acetyl-CoA and malonyl-ACP, catalyzed by 3-ketoacyl-ACP synthase III (KasIII). oup.com Subsequent elongation cycles add two carbons at a time from malonyl-ACP until a C16 (palmitic acid) or C18 (stearic acid) chain is formed. oup.com
The regulation of plastidial ACCase is crucial for controlling the rate of fatty acid synthesis. In chloroplasts, its activity is linked to the energy status of the cell, particularly the redox state, ensuring that carbon metabolism is coordinated with the energy generated from photosynthesis. nih.gov Because malonyl-CoA cannot be transported across the plastid envelope, it must be synthesized within the organelle to meet the demands of fatty acid production. tandfonline.com
Cytosolic Malonyl-CoA Pathways for Specialized Metabolite Production
While plastids are the hub for primary fatty acid synthesis, the cytosol has its own pool of malonyl-CoA, synthesized by a distinct, homomeric form of ACCase. tandfonline.com This cytosolic malonyl-CoA serves as a key building block for a diverse range of specialized metabolites, also known as secondary metabolites. These compounds are not essential for primary growth but play critical roles in plant defense, reproduction, and communication.
A major use of cytosolic malonyl-CoA is in the biosynthesis of flavonoids and other polyketides. nih.govresearchgate.net Flavonoids are synthesized through a pathway that combines intermediates from the phenylpropanoid pathway (providing p-coumaroyl-CoA) and the acetate-malonate pathway. nih.gov In this process, an enzyme called chalcone (B49325) synthase catalyzes the sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA to form the basic C15 flavonoid backbone. mdpi.com Flavonoids have numerous functions, including acting as pigments to attract pollinators, protecting against UV radiation, and defending against pathogens.
In addition to flavonoids, cytosolic malonyl-CoA is a precursor for:
Very-long-chain fatty acids (VLCFAs): These are essential components of cuticular waxes and suberin, which form protective barriers on the plant surface. tandfonline.com
Stilbenoids: A class of phenolic compounds, such as resveratrol, known for their antifungal properties. oup.com
Malonylation reactions: Malonyl-CoA is used to malonylate various compounds, such as D-amino acids and the ethylene (B1197577) precursor ACC, which can regulate their activity or stability. tandfonline.com
The synthesis of these diverse compounds highlights the central role of cytosolic malonyl-CoA in providing the carbon units for the chemical versatility that allows plants to adapt to their environment. researchgate.net
Significance for Plant Growth, Development, and Stress Responses
Malonyl-CoA is a pivotal metabolite in plants, serving as a fundamental building block for a wide array of essential compounds and playing a crucial role in plant growth, development, and responses to environmental challenges. nih.govnih.gov It is the direct precursor for the synthesis and elongation of fatty acids, which are critical components of cell membranes and storage lipids. nih.gov Beyond fatty acid metabolism, malonyl-CoA is a key substrate for the biosynthesis of various secondary metabolites, including flavonoids, isoflavonoids, and phytoalexins, which are vital for plant defense and interaction with the environment. nih.govnih.govresearchgate.net
The cytosolic pool of malonyl-CoA is particularly important for the production of very-long-chain fatty acids (VLCFAs), which are precursors to cuticular waxes. oup.com These waxes form a protective layer on the plant's aerial surfaces, playing a critical role in preventing water loss and protecting against various environmental stresses. oup.com Research on Arabidopsis thaliana has demonstrated that a functional Acetyl-Coenzyme A Carboxylase 1 (ACC1), the enzyme responsible for cytosolic malonyl-CoA synthesis, is essential for the production of these waxes. oup.com
Furthermore, malonyl-CoA is integral to the flavonoid biosynthetic pathway. frontiersin.orgmdpi.commdpi.com Flavonoids are a diverse group of phenolic compounds involved in a multitude of plant functions, including pigmentation, UV protection, and defense against pathogens and herbivores. frontiersin.orgmdpi.com The enzyme chalcone synthase, which initiates flavonoid synthesis, utilizes three molecules of malonyl-CoA. frontiersin.orgmdpi.com
Recent studies have highlighted a direct link between malonyl-CoA metabolism and plant development. In Arabidopsis, the enzyme malonyl-CoA synthetase, encoded by the AAE13 gene, has been shown to be essential for normal growth and development. nih.govnih.gov Mutants lacking this enzyme exhibit poor growth, likely due to the toxic accumulation of malonic acid, which the enzyme converts to malonyl-CoA. nih.govnih.gov This underscores the importance of maintaining malonyl-CoA homeostasis for plant health.
Malonyl-CoA also appears to be involved in signaling pathways related to stress responses. oup.com Transcriptome analysis of an Arabidopsis mutant with impaired malonyl-CoA synthesis revealed significant effects on environmental stress-responsive pathways, suggesting a role for malonyl-CoA or its derivatives in stress signaling. oup.com Additionally, the accumulation of flavonoids, which are synthesized from malonyl-CoA, is a well-documented response to various abiotic stresses. mdpi.com
Microbial Metabolism
Fatty Acid Synthesis Pathways in Bacteria (Type I vs. Type II FAS)
Bacteria utilize two primary types of fatty acid synthase (FAS) systems for the de novo synthesis of fatty acids: Type I and Type II. nih.govuni-frankfurt.deportlandpress.com The central precursor for the elongation steps in both pathways is malonyl-CoA, which is first converted to malonyl-ACP (acyl carrier protein). nih.gov
The Type II FAS system is the more common pathway in bacteria and is characterized by a dissociated set of monofunctional enzymes, each encoded by a separate gene. nih.govportlandpress.comoup.com This system is found in most bacteria, including the well-studied Escherichia coli. nih.gov In the Type II pathway, the intermediates of fatty acid synthesis are shuttled between the discrete enzymes by the acyl carrier protein (ACP). portlandpress.com The initiation of fatty acid synthesis in E. coli is catalyzed by FabH, which condenses acetyl-CoA with malonyl-ACP. nih.gov
In contrast, the Type I FAS system consists of a large, multifunctional polypeptide that contains all the necessary catalytic domains on a single protein or a complex of identical proteins. nih.govuni-frankfurt.de This system is less common in bacteria but is found in certain groups, such as mycobacteria. nih.govoup.com In mycobacteria, the Type I FAS is responsible for the de novo synthesis of shorter-chain fatty acids (C16-C26), which then serve as primers for the Type II system to produce the very long mycolic acids characteristic of their cell wall. nih.govoup.com
The distinct organization of these two systems has significant implications. The differences between the bacterial Type II FAS and the eukaryotic Type I FAS make the former an attractive target for the development of selective antibiotics. nih.govportlandpress.com
| Feature | Type I Fatty Acid Synthase (FAS) | Type II Fatty Acid Synthase (FAS) |
| Structure | Large, multifunctional enzyme complex (single polypeptide or homomultimer). nih.govuni-frankfurt.de | Dissociated, monofunctional enzymes. nih.govoup.com |
| Genetic Organization | Catalytic domains encoded within a single gene. uni-frankfurt.de | Each enzyme is encoded by a separate gene. oup.com |
| Prevalence in Bacteria | Less common; found in organisms like Mycobacterium. nih.govoup.com | Predominant system in most bacteria, including E. coli. portlandpress.comnih.gov |
| Intermediate Handling | Intermediates are covalently bound and transferred between catalytic domains within the complex. nih.gov | Intermediates are shuttled between individual enzymes by an acyl carrier protein (ACP). portlandpress.com |
Polyketide Production in Fungi and Bacteria
Malonyl-CoA is the fundamental building block for the biosynthesis of polyketides, a large and structurally diverse class of natural products with a wide range of biological activities, including many pharmaceutically important compounds. researchgate.netnih.govnih.gov Both fungi and bacteria are prolific producers of polyketides, utilizing polyketide synthases (PKSs) to catalyze their formation. nih.govescholarship.org
In both kingdoms, PKSs perform iterative decarboxylative Claisen condensations, using malonyl-CoA as the primary extender unit to elongate a starter unit, typically acetyl-CoA. nih.gov However, the availability of intracellular malonyl-CoA is often a limiting factor for high-level polyketide production in engineered microbial hosts. researchgate.netnih.govsciety.org Consequently, metabolic engineering strategies frequently focus on increasing the supply of malonyl-CoA to enhance the yield of desired polyketides. researchgate.netnih.govtandfonline.com
In fungi , polyketides are typically synthesized by large, multifunctional Type I PKSs, where all the catalytic domains are part of a single polypeptide. nih.govescholarship.orgresearchgate.net These megasynthases iteratively add malonyl-CoA units to a growing polyketide chain. researchgate.net The final structure of the polyketide is determined by the specific domains present in the PKS and subsequent modifications by tailoring enzymes. researchgate.net For example, the biosynthesis of the fungal polyketide aflatoxin involves a PKS that uses seven malonyl-CoA extender units. nih.gov Efforts to increase polyketide production in fungi, such as in Aspergillus oryzae, have successfully focused on enhancing the malonyl-CoA supply. tandfonline.com
In bacteria , particularly in actinomycetes, polyketide synthesis is often carried out by Type II PKSs. escholarship.org These systems consist of a set of dissociated, monofunctional enzymes that work together to build the polyketide chain. escholarship.org Similar to fatty acid synthesis, an acyl carrier protein (ACP) is involved in shuttling the growing chain between the different catalytic sites. nih.gov Even in bacteria that are not natural polyketide producers, like E. coli, heterologous expression of PKS genes can lead to polyketide production, though yields are often limited by the availability of malonyl-CoA. sciety.org Engineering E. coli to increase the intracellular pool of malonyl-CoA has been shown to significantly boost polyketide titers. sciety.org
Unique Malonyl-CoA Utilizing Enzymes in Archaea and Other Microorganisms (e.g., for Carbon Fixation)
Beyond its canonical roles in fatty acid and polyketide synthesis, malonyl-CoA is a key intermediate in unique metabolic pathways found in certain microorganisms, particularly in Archaea. One of the most significant of these is its role in autotrophic carbon fixation.
Several autotrophic CO2 fixation cycles in Archaea and some bacteria utilize malonyl-CoA as a central molecule. The 3-hydroxypropionate (B73278) (3-HP) bicycle and the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle are prominent examples. nih.govjmb.or.krnih.govpnas.org
In these pathways, the initial step involves the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase. nih.govnih.gov This is a crucial carbon-fixing reaction. Following its formation, malonyl-CoA is then reduced in a series of enzymatic steps.
A key enzyme in these cycles is malonyl-CoA reductase . This enzyme catalyzes the NADPH-dependent reduction of malonyl-CoA. nih.govnih.govasm.org In some organisms, like the green nonsulfur bacterium Chloroflexus aurantiacus, this is a bifunctional enzyme that catalyzes a two-step reduction of malonyl-CoA to 3-hydroxypropionate. nih.gov In contrast, autotrophic members of the archaeal order Sulfolobales possess a monofunctional malonyl-CoA reductase that converts malonyl-CoA to malonate-semialdehyde, which is then further reduced by a separate enzyme. nih.govasm.org The archaeal malonyl-CoA reductase is not homologous to the bifunctional enzyme found in Chloroflexus, suggesting a convergent evolution of these pathways. nih.gov
The 3-HP/4-HB cycle, found in ammonia-oxidizing archaea, is considered the most energy-efficient aerobic pathway for CO2 fixation. pnas.org The operation of this cycle, with malonyl-CoA as a key intermediate, highlights the metabolic versatility of this compound in the microbial world, extending its function from anabolic precursor to a cornerstone of primary energy metabolism in some of the planet's most ancient organisms.
Furthermore, some archaea possess an ACP-independent fatty acid synthesis pathway, which still relies on the condensation of acyl-CoA groups, implying a role for malonyl-CoA or similar building blocks in a manner distinct from the canonical FAS-I and FAS-II systems. oup.com
| Pathway | Organism(s) | Key Malonyl-CoA Utilizing Enzyme | Function of Pathway |
| 3-Hydroxypropionate (3-HP) Bicycle | Chloroflexus aurantiacus (Bacteria) | Malonyl-CoA Reductase (bifunctional) nih.gov | Autotrophic CO2 fixation. nih.gov |
| Modified 3-HP Cycle | Metallosphaera sedula, Sulfolobus spp. (Archaea) | Malonyl-CoA Reductase (monofunctional) nih.govasm.org | Autotrophic CO2 fixation. nih.govasm.org |
| 3-HP/4-HB Cycle | Thaumarchaeota (e.g., Nitrosopumilus maritimus) (Archaea) | Acetyl-CoA/Propionyl-CoA Carboxylase | Autotrophic CO2 fixation. jmb.or.krpnas.org |
Emerging Research Areas and Future Perspectives on Malonyl Coa
Protein Malonylation as a Novel Post-Translational Modification
A significant area of emerging research is the identification and characterization of protein malonylation, a novel type of post-translational modification (PTM). First discovered in 2011, this modification involves the covalent attachment of a malonyl group from the donor molecule, malonyl-CoA, to a lysine (B10760008) residue on a protein. creative-proteomics.com This process is reversible and has been observed in both eukaryotic and prokaryotic cells, suggesting it is an evolutionarily conserved regulatory mechanism. creative-proteomics.comnih.gov
The addition of the malonyl group alters the charge and structure of the protein, thereby modulating its function, stability, and localization. creative-proteomics.com Research has shown that protein malonylation is abundant in mitochondrial proteins and plays a regulatory role in key metabolic pathways, including glycolysis and fatty acid metabolism. creative-proteomics.comacs.org For instance, studies in Escherichia coli have identified hundreds of malonylated proteins, with a significant enrichment in pathways related to protein translation and energy metabolism. acs.org
The discovery of enzymes that regulate this process has further deepened our understanding. Sirt5, a member of the sirtuin family of class III lysine deacetylases, has been identified as a key enzyme that removes malonyl groups from proteins, a process termed demalonylation. nih.gov This finding suggests that other sirtuins may also possess non-deacetylation activities, opening up new avenues for research into their biological functions. nih.gov The dynamic nature of malonylation, regulated by enzymes like Sirt5, points to its importance in cellular physiology and its potential connection to various disease states, including metabolic disorders. creative-proteomics.comnih.gov
Investigation of Substrate Channeling and Metabolon Formation in Malonyl-CoA Pathways
Metabolons are transient multi-enzyme complexes that enhance catalytic efficiency by channeling substrates between sequential active sites. portlandpress.com This mechanism prevents the diffusion of intermediates into the bulk solvent, protects labile molecules, and increases local substrate concentrations. portlandpress.com While the concept has been extensively studied in pathways like the tricarboxylic acid (TCA) cycle, research is now extending to pathways involving malonyl-CoA, such as fatty acid synthesis. portlandpress.comacs.org
There is growing evidence for the existence of a "lipogenic metabolon," a hypothesized supramolecular complex of enzymes involved in lipid biosynthesis. researchgate.net This complex would facilitate the flow of carbon from citrate (B86180) to acetyl-CoA and subsequently to malonyl-CoA and finally into fatty acids. Enzymes proposed to be part of this metabolon include ATP-citrate lyase (ACL), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS). researchgate.net The formation of such a complex would ensure the efficient and regulated conversion of precursors into lipids.
Direct experimental proof for substrate channeling in malonyl-CoA specific pathways is an active area of investigation. For example, the bifunctional nature of malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus, which catalyzes the two-step reduction of malonyl-CoA to 3-hydroxypropionate (B73278), suggests an intrinsic channeling mechanism. plos.org The enzyme's two domains work sequentially, with the first reducing malonyl-CoA to malonate semialdehyde, which is then immediately acted upon by the second domain. plos.org Understanding how these enzymes organize and interact within the cell is crucial for both fundamental biology and for optimizing metabolic engineering efforts.
Metabolic Engineering and Synthetic Biology Applications
The role of malonyl-CoA as a key C2 building block makes it a highly valuable precursor for the microbial production of a wide array of chemicals. nih.govnih.gov However, its intracellular concentration is typically low and tightly regulated, presenting a bottleneck for high-yield production. nih.gov Metabolic engineering and synthetic biology are providing powerful tools to overcome this limitation.
Malonyl-CoA is the precursor for numerous valuable natural products, including polyketides, flavonoids, and phenylpropanoids. nih.gov Researchers are engineering microorganisms like E. coli and Saccharomyces cerevisiae to overproduce these compounds by increasing the intracellular pool of malonyl-CoA. nih.govpnas.orgacs.org
Several strategies have proven effective:
Overexpression of Acetyl-CoA Carboxylase (ACC): Increasing the levels of ACC, the enzyme that synthesizes malonyl-CoA from acetyl-CoA, has been shown to boost malonyl-CoA concentration and subsequent product titers. researchgate.net
Down-regulation of Competing Pathways: The primary competing pathway for malonyl-CoA is fatty acid synthesis. Using tools like synthetic antisense RNAs (asRNAs) or CRISPR interference (CRISPRi) to conditionally repress genes in the fatty acid biosynthesis pathway (e.g., fabD, fabH, fabB) redirects the flux of malonyl-CoA towards the desired product. nih.govpnnl.gov This approach has successfully increased the production of compounds like 4-hydroxycoumarin (B602359), resveratrol, and naringenin. nih.gov
Development of Biosensors: Genetically-encoded malonyl-CoA biosensors have been developed to enable high-throughput screening of engineered strains. nih.govpnas.orgnih.gov These sensors, often based on transcription factors like FapR, translate the intracellular malonyl-CoA concentration into a measurable output (e.g., fluorescence), allowing for the rapid identification of genetic modifications that enhance its availability. nih.govpnas.org
These engineering efforts have led to significant increases in the production of various natural products. For instance, a 4.5-fold increase in intracellular malonyl-CoA concentration was achieved in E. coli by inhibiting the fabD gene, leading to a 2.53-fold improvement in 4-hydroxycoumarin production. nih.gov
Beyond enhancing existing pathways, synthetic biology aims to design and construct entirely new routes for chemical production using malonyl-CoA. A prime example is the biosynthesis of 3-hydroxypropionate (3-HP), a valuable platform chemical. researchgate.net By introducing the gene for malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus into E. coli, researchers have created a novel pathway that converts endogenous malonyl-CoA into 3-HP. plos.orgresearchgate.net
Furthermore, scientists are designing artificial pathways to circumvent the limitations of the natural malonyl-CoA synthesis route, which is energy-intensive and tightly regulated. springernature.com One innovative approach is the non-carboxylative malonyl-CoA (NCM) pathway, which uses 3-oxopropanoate (B1240783) as an intermediate instead of acetyl-CoA, thereby avoiding carbon loss and ATP consumption. springernature.com This novel pathway has demonstrated a catalytic rate over 1,000-fold higher than the natural pathway. springernature.com Another alternative pathway discovered in Streptomyces utilizes an oxaloacetate dehydrogenase complex to produce malonyl-CoA from oxaloacetate, a thermodynamically favorable reaction that holds great potential for biotechnological applications. biorxiv.org
Malonyl-CoA's Role in Unraveling and Addressing Complex Metabolic Disorders
Malonyl-CoA is emerging as a critical metabolic signaling molecule whose dysregulation is implicated in complex metabolic disorders like obesity, type 2 diabetes, and heart disease. diabetesjournals.orgnih.govoup.com Its primary role in this context is the regulation of fatty acid metabolism through the inhibition of carnitine palmitoyltransferase 1 (CPT-1). oup.comportlandpress.com CPT-1 is the gatekeeper enzyme that controls the entry of long-chain fatty acids into the mitochondria for beta-oxidation.
In states of nutrient abundance, such as high glucose levels, the concentration of malonyl-CoA rises. diabetesjournals.org This increase inhibits CPT-1, which in turn blocks fatty acid oxidation and shunts fatty acids towards esterification and storage as triglycerides. diabetesjournals.orgcolumbia.edu In pancreatic β-cells, this mechanism is part of the normal response to glucose, contributing to glucose-stimulated insulin (B600854) secretion. diabetesjournals.orgcolumbia.edu However, chronic elevation of both glucose and fatty acids (glucolipotoxicity) can lead to an excessive accumulation of malonyl-CoA, leading to cellular stress and β-cell failure. diabetesjournals.org
In the heart, altered malonyl-CoA levels contribute to the pathophysiology of ischemic heart disease and heart failure, where a switch in energy substrate preference from fatty acids to glucose is often observed. portlandpress.com Conversely, in the hypothalamus, malonyl-CoA acts as a satiety signal; increases in its concentration are associated with reduced food intake, while decreases can lead to increased appetite and weight gain. nih.govoup.com This central role in energy homeostasis makes malonyl-CoA and its regulatory enzymes key subjects of investigation for understanding and potentially treating metabolic diseases.
Development of Therapeutic Strategies Targeting Malonyl-CoA Modulating Enzymes
Given the pivotal role of malonyl-CoA in metabolic regulation, the enzymes that control its concentration have become attractive targets for therapeutic intervention. nih.govtaylorandfrancis.com The primary enzymes of interest are Acetyl-CoA Carboxylase (ACC), which synthesizes malonyl-CoA, and Malonyl-CoA Decarboxylase (MCD), which degrades it. portlandpress.comacs.org
Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC has two main isoforms, ACC1 and ACC2, which have distinct roles. ACC1 is primarily cytosolic and involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. nih.gov Inhibiting ACC reduces malonyl-CoA levels, which disinhibits CPT-1 and promotes fatty acid oxidation. This is a promising strategy for treating metabolic syndrome, obesity, and non-alcoholic fatty liver disease (NAFLD). taylorandfrancis.comnih.gov Several small molecule ACC inhibitors are in development, aiming to restore the balance between fatty acid synthesis and oxidation. columbia.edu ACC1 inhibition is also being explored as a cancer therapy, as many tumors rely on de novo fatty acid synthesis for growth. nih.gov
Malonyl-CoA Decarboxylase (MCD) Modulators: MCD catalyzes the conversion of malonyl-CoA back to acetyl-CoA. acs.org The role of MCD in disease is complex. Inhibition of MCD would increase malonyl-CoA levels, which could be beneficial in conditions like ischemic heart disease by shifting metabolism away from fatty acid oxidation. portlandpress.com However, in other contexts, such as certain cancers, promoting MCD activity to reduce malonyl-CoA and block fatty acid synthesis could be the desired therapeutic outcome. acs.org
Another key regulatory enzyme is AMP-activated protein kinase (AMPK), which acts as a cellular energy sensor. researchgate.net When activated by a low energy state, AMPK phosphorylates and inhibits ACC, thereby lowering malonyl-CoA levels and stimulating fatty acid oxidation. researchgate.net Therefore, AMPK activators are also being investigated as a therapeutic strategy to achieve similar metabolic benefits as direct ACC inhibition. researchgate.net
Q & A
Q. What experimental methodologies are recommended for quantifying CH3-malonyl-CoA in cellular systems?
To quantify CH3-malonyl-CoA, researchers should employ:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for detecting low-abundance metabolites. Ensure calibration with synthetic CH3-malonyl-CoA standards.
- Enzymatic Assays: Coupled with spectrophotometric detection (e.g., NADH/NADPH-linked reactions). For mitochondrial studies, validate assays with inhibitors like N-ethylmaleimide to isolate matrix-specific activity .
- Isotopic Labeling: Use [1,3-¹⁴C]malonyl-CoA to track incorporation into fatty acids, particularly in mitochondrial elongation pathways .
Q. How do enzyme kinetics of malonyl-CoA decarboxylase (MCD) influence CH3-malonyl-CoA levels?
MCD catalyzes CH3-malonyl-CoA decarboxylation with a Michaelis constant () of 42 μM in rat liver mitochondria. Key considerations:
- Inhibition Studies: Use –SH group blockers (e.g., p-chloromercuribenzoate) to probe active-site cysteine residues. Pre-incubate with β-mercaptoethanol to reverse inhibition .
- Substrate Competition: Palmityl-CoA exhibits uncompetitive inhibition, suggesting regulatory cross-talk between fatty acid synthesis and β-oxidation .
- Mitochondrial Localization: Confirm enzyme activity in matrix fractions to avoid contamination from cytosolic isoforms .
Q. What is the role of CH3-malonyl-CoA in fatty acid synthesis and elongation?
CH3-malonyl-CoA serves as a critical precursor for mitochondrial fatty acid elongation:
- Incorporation Rates: [1,3-¹⁴C]malonyl-CoA incorporates into fatty acids at rates comparable to acetyl-CoA, indicating decarboxylation to acetyl-CoA precedes elongation .
- Pathway Validation: Use MCD inhibitors (e.g., arsenite) to distinguish direct incorporation from decarboxylation-dependent pathways .
Advanced Research Questions
Q. How can genetic engineering tools optimize intracellular CH3-malonyl-CoA levels for pathway engineering?
- Hybrid Promoter Systems: Design malonyl-CoA-responsive sensors using Bacillus subtilis FapR and fapO cis-regulatory elements. Validate dynamic ranges (0.1–1.1 nmol/mgDW) in E. coli via promoter-reporter constructs .
- CRISPR Interference (CRISPRi): Knock down competing pathways (e.g., fatty acid oxidation) to redirect carbon flux toward CH3-malonyl-CoA accumulation. Reference supplementary plasmids and primers for modular cloning (e.g., pETDuet-1 vectors) .
- Dynamic Regulation: Implement feedback loops using FapR-based systems to maintain optimal malonyl-CoA concentrations during fermentation .
Q. How should researchers resolve contradictions in data on MCD’s regulatory role in metabolic pathways?
- Context-Dependent Activity: MCD inhibition in mitochondria reduces fatty acid synthesis, but cytosolic isoforms may compensate. Use tissue-specific knockout models to isolate contributions .
- Transcriptional vs. Post-Translational Regulation: In hepatoma cells, PPARα activation upregulates MCD mRNA by 17-fold via PPAR response elements (PPRE2/PPRE3), independent of enzyme inhibition effects .
- Contradiction Framework: Apply iterative analysis (e.g., triangulating kinetic data, transcriptional profiles, and isotopic flux studies) to reconcile discrepancies .
Q. What transcriptional mechanisms regulate CH3-malonyl-CoA homeostasis under metabolic stress?
- PPARα Activation: In fenofibrate-treated models, PPARα binds PPREs in the MCD promoter, increasing transcription and lowering malonyl-CoA to enhance fatty acid oxidation .
- Chromatin Immunoprecipitation (ChIP): Validate PPARα binding to PPRE2/PPRE3 using CV-1 cell transfections and electrophoretic mobility-shift assays with mutated oligonucleotide controls .
- Cross-Species Conservation: Compare PPRE sequences in human vs. rat models to assess translational relevance .
Methodological Best Practices
- Data Reproducibility: Document protocols for mitochondrial isolation and malonyl-CoA extraction in line with primary literature standards .
- Statistical Rigor: Use ANOVA for inhibitor studies and Tukey’s post-hoc test to compare treatment groups .
- Ethical Reporting: Cite conflicting findings transparently (e.g., PPARα-independent MCD regulation) and propose follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
